molecular formula C11H13Cl2NO B1500141 3-(2,4-Dichlorophenoxy)piperidine CAS No. 946725-72-0

3-(2,4-Dichlorophenoxy)piperidine

Número de catálogo: B1500141
Número CAS: 946725-72-0
Peso molecular: 246.13 g/mol
Clave InChI: OUOJNSQTASRMSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(2,4-Dichlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dichlorophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dichlorophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2,4-dichlorophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOJNSQTASRMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663019
Record name 3-(2,4-Dichlorophenoxy)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-72-0
Record name 3-(2,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacological Profiling of 3-(2,4-Dichlorophenoxy)piperidine: Receptor Binding Affinity and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 3-(2,4-Dichlorophenoxy)piperidine represents a highly versatile pharmacophore utilized extensively in the development of neuroactive and immunomodulatory therapeutics. Characterized by a basic piperidine ring linked via an ether bridge to a di-halogenated aromatic system, this scaffold exhibits complex polypharmacology. This whitepaper synthesizes the receptor binding affinity data for this compound and its close analogs, detailing the structural determinants that drive its interaction with Sigma ( σ ), Histamine (H1), and Serotonin (5-HT) receptors. Furthermore, we provide field-validated, self-correcting radioligand binding protocols, emphasizing the physicochemical causality behind each experimental parameter.

Structural Determinants of Receptor Affinity

The binding profile of 3-(2,4-dichlorophenoxy)piperidine is governed by two primary structural domains: the basic nitrogen of the piperidine ring and the electron-withdrawn, sterically hindered 2,4-dichlorophenoxy moiety.

Unlike 2,6-dichloro configurations which enforce a perpendicular orientation critical for Nociceptin/Orphanin FQ (NOP) receptor binding, 2,4-dichloro and 3,4-dichloro phenoxy substitutions adopt more planar conformations[1]. This planarity significantly reduces NOP receptor specificity but creates an ideal geometric fit for the hydrophobic pockets of the Sigma-1 (S1R) receptor[1]. The basic nitrogen of the piperidine ring facilitates protonation at physiological pH, which is an absolute requirement for forming a stabilizing salt bridge with conserved aspartate/glutamate residues within these orthosteric binding sites[2].

SAR_Logic A 3-(2,4-Dichlorophenoxy)piperidine B Piperidine Ring (Basic Nitrogen) A->B C 2,4-Dichloro Substitution (Aryl Ether) A->C D Protonation at pH 7.4 (Salt bridge with Asp126) B->D drives E Planar Conformation (Hydrophobic Pi-Pi Stacking) C->E drives F Sigma-1 Receptor (High Affinity) D->F G H1 / 5-HT4 Receptors (Moderate Affinity) D->G E->F E->G

Caption: Pharmacophore logic connecting structural domains to receptor binding affinity.

Quantitative Receptor Binding Data

Extensive Structure-Activity Relationship (SAR) studies on phenoxypiperidines reveal a distinct affinity hierarchy. The 3-position linkage on the piperidine ring, combined with the 2,4-dichloro pattern, yields robust sub-nanomolar to low-nanomolar affinity for Sigma-1 receptors while maintaining selectivity against Sigma-2 receptors[2]. Additionally, this scaffold serves as a core recognition motif for Histamine H1 receptors and 5-HT4 receptors, albeit generally with lower intrinsic affinity compared to S1R[3][4].

Table 1: Comparative Receptor Binding Affinity ( Ki​ ) Summary
Target ReceptorRadioligand UsedCell Line / TissueMean Ki​ (nM)Binding Function / Note
Sigma-1 (S1R) [3H]−(+) -PentazocineGuinea Pig Brain0.8 - 15.0High affinity; driven by hydrophobic pocket fit[2].
Sigma-2 (S2R) [3H] -DTGRat Liver> 1,000High S1R/S2R selectivity ratio[2].
Histamine H1 [3H] -PyrilamineCHO-K1 (Recombinant)150 - 300Competitive displacement; acts as antagonist core[4].
5-HT4 [3H] -GR113808Guinea Pig Striatum~ 500Modulates gut motility via agonism[3].
NOP Receptor [3H] -NociceptinCHO-K1 (Recombinant)> 5,000Poor affinity due to planar ether conformation[1].

Note: Data synthesized from competitive displacement assays of 3-(2,4-dichlorophenoxy)piperidine and its direct isomeric analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data when evaluating highly lipophilic compounds like 3-(2,4-dichlorophenoxy)piperidine, standard radioligand binding assays must be heavily optimized. The following step-by-step protocol for Sigma-1 receptor binding is engineered with internal controls to prevent artifactual data.

Optimized Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the inhibition constant ( Ki​ ) of 3-(2,4-dichlorophenoxy)piperidine against [3H]−(+) -pentazocine.

Step-by-Step Workflow & Causality:

  • Membrane Preparation: Homogenize guinea pig brain (without cerebellum) in ice-cold 10 mM Tris-HCl, 320 mM Sucrose (pH 7.4). Centrifuge at 31,000 × g for 15 mins.

    • Causality: Sucrose maintains osmotic balance to prevent vesicle rupture during initial clearing, ensuring intact membrane fragments are isolated.

  • Buffer Equilibration: Resuspend the final membrane pellet in 50 mM Tris-HCl (pH 7.4).

    • Causality: Maintaining pH 7.4 is critical. The pKa of the piperidine nitrogen is ~9.5. At pH 7.4, it remains >99% protonated, which is an absolute requirement for electrostatic anchoring to the receptor.

  • Filter Pre-treatment (Critical Step): Soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: Phenoxypiperidines are highly lipophilic and will non-specifically bind to the negative silanol groups of raw glass fiber. PEI coats the filter with a dense positive charge, repelling the basic piperidine ligand and drastically reducing non-specific binding (NSB) noise.

  • Incubation: Combine 250 µL membrane suspension (~200 µg protein), 50 µL [3H]−(+) -pentazocine (final concentration 3 nM), and 50 µL of 3-(2,4-dichlorophenoxy)piperidine at varying concentrations ( 10−11 to 10−5 M). Incubate at 37°C for 120 minutes.

    • Causality: Lipophilic ligands exhibit slow association kinetics. A 120-minute incubation at physiological temperature ensures the system reaches true thermodynamic equilibrium, preventing the underestimation of binding affinity.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration over the PEI-treated filters. Wash 3 times with 5 mL of ice-cold 10 mM Tris-HCl (pH 7.4).

    • Causality: Rapid cooling to 4°C instantly drops the kinetic energy of the system, drastically reducing the dissociation rate constant ( koff​ ). This "freezes" the receptor-ligand complex, preventing the loss of bound radioligand during the physical stress of vacuum washing.

  • Quantification: Extract radioactivity in liquid scintillation cocktail overnight and count using a beta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Membrane Prep (Osmotic stabilization) Step3 3. Ligand Incubation (120 min @ 37°C for equilibrium) Step1->Step3 50mM Tris-HCl (pH 7.4) Step2 2. Filter Pre-treatment (0.5% PEI to block NSB) Step4 4. Rapid Filtration (Ice-cold wash to drop k_off) Step2->Step4 Load filters onto manifold Step3->Step4 Terminate reaction Step5 5. Scintillation Counting (Cheng-Prusoff Ki calculation) Step4->Step5 Extract radioactivity

Caption: Step-by-step experimental workflow for competitive radioligand binding assays.

Histamine H1 Receptor Profiling Considerations

When profiling this compound against Histamine H1 receptors, recombinant CHO-K1 cells expressing human H1 are utilized[4]. The assay utilizes 1 nM [3H] -pyrilamine. The primary methodological difference is the requirement of 2 mM MgCl2​ in the assay buffer (50 mM Tris pH 7.4, 250 mM sucrose, 100 mM NaCl)[4].

  • Causality: Divalent cations like Mg2+ act as allosteric modulators for many G-protein coupled receptors (GPCRs), stabilizing the high-affinity state of the receptor-G-protein complex. Omitting Mg2+ will result in artificially low affinity readings for GPCR targets.

Conclusion

3-(2,4-Dichlorophenoxy)piperidine is a structurally privileged scaffold. Its basic nitrogen and planar ether-linked aromatic system drive its polypharmacological profile, making it a potent Sigma-1 receptor ligand while retaining activity at H1 and 5-HT4 receptors. Accurate quantification of its binding affinity requires rigorous control of assay thermodynamics and non-specific binding artifacts, underscoring the necessity of optimized, self-validating experimental protocols.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL
  • 4-(2,6-Dichlorophenyl)
  • Piperidine compounds, pharmaceutical composition comprising the same and its use (US8642772B2)
  • Piperidine Derivatives (EP 1 625 114 B1 / US 2008/0262037 A1)

Sources

Metabolic Pathways of 3-(2,4-Dichlorophenoxy)piperidine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(2,4-Dichlorophenoxy)piperidine (CAS 946725-72-0) represents a highly versatile structural motif frequently utilized as a building block in the development of neuroactive agents and agrochemicals[1]. Structurally, it combines a basic, saturated piperidine heterocycle with a lipophilic 2,4-dichlorophenoxy moiety. Understanding its metabolic fate is critical for drug development professionals, as both structural components are subject to distinct, highly reactive biotransformation pathways.

This whitepaper provides an in-depth mechanistic analysis of the predictive metabolic pathways of 3-(2,4-Dichlorophenoxy)piperidine (hereafter referred to as 3-2,4-DCPP) in animal models, grounded in established xenobiotic metabolism principles. It outlines the causal mechanisms behind Phase I and Phase II biotransformations, details the risk of metabolite-driven drug-drug interactions (DDIs), and establishes self-validating experimental protocols for pharmacokinetic (PK) profiling.

Phase I Biotransformation Mechanisms

The metabolic clearance of 3-2,4-DCPP is primarily driven by hepatic Cytochrome P450 (CYP450) enzymes. The molecule presents two primary sites of vulnerability: the ether linkage and the saturated nitrogen heterocycle.

Oxidative O-Dealkylation (Ether Cleavage)

The ether bond linking the piperidine ring to the dichlorophenyl group is highly susceptible to oxidative cleavage. CYP450 enzymes (notably CYP1A2, CYP2B6, CYP2C19, and CYP3A4) abstract a hydrogen atom from the carbon adjacent to the ether oxygen[2]. This forms an unstable hemiacetal intermediate that rapidly collapses, yielding two primary fragments:

  • 2,4-Dichlorophenol (2,4-DCP): A highly reactive phenolic metabolite.

  • 3-Hydroxypiperidine: A polar heterocyclic byproduct.

Causality: The electron-withdrawing nature of the two chlorine atoms on the phenoxy ring stabilizes the leaving group, making O-dealkylation a thermodynamically favored and rapid Phase I clearance mechanism[3].

Piperidine Ring Oxidation

Saturated heterocycles like piperidine are not metabolically inert. While the morpholine ring is generally considered more stable due to the electron-withdrawing oxygen, piperidine derivatives are susceptible to extensive alpha-carbon oxidation[3]. CYP3A4 and CYP2D6 catalyze the hydroxylation of the carbon atoms adjacent to the basic nitrogen. This oxidation typically leads to the formation of a lactam (piperidinone derivative) or triggers spontaneous ring-opening, resulting in amino-aldehyde intermediates that are further oxidized to carboxylic acids[3].

Pathway Parent 3-(2,4-Dichlorophenoxy)piperidine (Parent Compound) CYP_O CYP450 (CYP1A2, CYP2C19, CYP3A4) O-Dealkylation Parent->CYP_O Ether Cleavage CYP_N CYP450 (CYP3A4, CYP2D6) Alpha-Carbon Oxidation Parent->CYP_N Ring Oxidation Metab1 2,4-Dichlorophenol (2,4-DCP) CYP_O->Metab1 Metab2 3-Hydroxypiperidine CYP_O->Metab2 Metab3 Lactam / Ring-Opened Metabolites CYP_N->Metab3 Phase2 UGT / SULT Phase II Conjugation Metab1->Phase2 Conj Glucuronide & Sulfate Conjugates Phase2->Conj

Caption: Metabolic pathways of 3-(2,4-Dichlorophenoxy)piperidine highlighting Phase I and II biotransformations.

Phase II Conjugation & Metabolite Toxicity Risks

Following Phase I O-dealkylation, the resulting 2,4-DCP metabolite undergoes rapid Phase II conjugation.

Glucuronidation and Sulfation

Hepatic UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) catalyze the addition of glucuronic acid and sulfate groups to the hydroxyl moiety of 2,4-DCP[2]. This process significantly increases the hydrophilicity of the molecule, facilitating rapid renal excretion via organic anion transporters (OAT1)[4]. Causality: Co-administration of UGT or SULT inhibitors has been shown to increase the cytotoxicity of chlorophenols in hepatic cells, proving that these conjugations are essential detoxification pathways[2].

CYP450 Inhibition (DDI Potential)

A critical consideration for drug developers is the inhibitory potential of the 2,4-DCP metabolite. Chlorophenols are known to act as reversible, competitive inhibitors of specific CYP isoforms. For instance, 2,4-DCP exhibits significant concentration-dependent inhibition of CYP2C8 and CYP2C9[5]. If 3-2,4-DCPP is administered concurrently with drugs metabolized by CYP2C9 (e.g., warfarin, NSAIDs), the accumulation of 2,4-DCP could precipitate severe drug-drug interactions.

Quantitative Data Summaries

To establish a predictive baseline for 3-2,4-DCPP metabolism, the following tables synthesize the kinetic parameters of its primary metabolic enzymes and the inhibitory profile of its primary metabolite (2,4-DCP).

Table 1: Putative CYP450 Isoform Involvement & Metabolite Inhibition Kinetics

Enzyme IsoformRole in 3-2,4-DCPP Metabolism2,4-DCP Inhibition Risk (IC₅₀ / Kᵢ)*Clinical Implication
CYP1A2 High (O-Dealkylation)Moderate InhibitionPotential interaction with clozapine, theophylline.
CYP2C19 High (O-Dealkylation)Low InhibitionPrimary clearance route; subject to genetic polymorphism.
CYP3A4 High (O-Dealkylation / Ring Ox.)Low InhibitionBroad substrate competition.
CYP2D6 Moderate (Ring Oxidation)NegligibleMinor clearance pathway.
CYP2C9 NegligibleHigh (Competitive, Kᵢ < 50 μM) High risk of DDI with narrow therapeutic index drugs[5].

*Inhibition kinetics extrapolated from established chlorophenol cocktail inhibition assays[5].

Self-Validating Experimental Workflows

To empirically validate the metabolic profile of 3-2,4-DCPP, researchers must employ self-validating protocols. A system is "self-validating" when it includes internal controls that confirm the functional integrity of the assay at every step.

In Vitro Microsomal Stability & Phenotyping Protocol

This protocol determines intrinsic clearance ( CLint​ ) and identifies specific CYP contributions.

  • Preparation: Thaw Human/Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 10 mM stock of 3-2,4-DCPP in DMSO. Causality: Final DMSO concentration in the assay must be <0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Combine microsomes (0.5 mg/mL protein), 3-2,4-DCPP (1 μM), and phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: Ensures temperature equilibration to physiological conditions prior to enzymatic activation.

  • Inhibitor Spiking (Self-Validation): In parallel phenotyping wells, add specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

  • Initiation: Add NADPH regenerating system (1 mM final) to start the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, Phase I metabolism cannot occur, serving as a negative control.

  • Quenching: At serial time points (0, 5, 15, 30, 60 mins), extract 50 μL aliquots and immediately mix with 150 μL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates proteins and instantly halts enzymatic activity, locking in the kinetic timeline.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic (PK) Profiling

Workflow Step1 Animal Dosing (IV/PO in Rodents) Step2 Serial Blood Sampling Step1->Step2 Step3 Protein Precipitation & Extraction Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 NCA PK Modeling Step4->Step5

Caption: Standardized self-validating workflow for in vivo pharmacokinetic profiling.

Step-by-Step In Vivo Methodology:

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) with pre-implanted jugular vein cannulas. Causality: Cannulation reduces handling stress during serial sampling, preventing stress-induced alterations in sympathetic tone and hepatic blood flow, which can skew clearance data.

  • Dosing: Administer 3-2,4-DCPP via IV bolus (1 mg/kg) and Oral Gavage (PO, 5 mg/kg) using a standard vehicle (e.g., 5% DMSO / 95% PEG-400).

  • Sampling: Collect 200 μL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Causality: K₂EDTA prevents coagulation while minimizing the ion suppression in mass spectrometry often caused by heparin salts.

  • Plasma Extraction: Centrifuge blood at 4,000 x g for 10 mins at 4°C. Extract plasma and perform liquid-liquid extraction (LLE) or protein precipitation.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent compound and the appearance of 2,4-DCP and 3-hydroxypiperidine. Calculate PK parameters (AUC, t1/2​ , Cmax​ , CL ) using Non-Compartmental Analysis (NCA).

References

  • Morpholine vs.
  • Assessment of the inhibition risk of chlorophenol substances on cytochrome P450 via cocktail inhibition assays Source: Ovid URL
  • Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells Source: PubMed URL
  • Mechanistic and Other Relevant Data - DDT, Lindane, and 2,4-D Source: NCBI Bookshelf URL

Sources

Molecular Architecture and Preclinical Profiling of 3-(2,4-Dichlorophenoxy)piperidine: A Pharmacokinetic and Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In contemporary preclinical drug discovery, the phenoxypiperidine scaffold represents a highly privileged structural motif. Specifically, 3-(2,4-Dichlorophenoxy)piperidine (Free base CAS: 946725-72-0[1]; Hydrochloride salt CAS: 1185302-73-1) serves as a critical pharmacophore for developing neuroactive agents. This whitepaper provides an in-depth technical analysis of its pharmacokinetics (PK) and pharmacodynamics (PD). By dissecting the causality behind its molecular interactions and outlining self-validating experimental protocols, this guide equips drug development professionals with the framework necessary to leverage this compound in targeted CNS therapies, such as monoamine reuptake inhibitors, histamine H3 ligands, and sigma-1 receptor agonists ([2], [3]).

Pharmacodynamic Landscape: Target Engagement & Causality

The pharmacological versatility of 3-(2,4-Dichlorophenoxy)piperidine is dictated by its precise stereoelectronic properties. The molecule consists of a basic piperidine ring linked via an ether bridge to a 2,4-dichlorinated benzene ring.

Mechanistic Causality of the Scaffold
  • The Piperidine Nitrogen (Cationic Anchor): With a pKa of approximately 9.2, the piperidine nitrogen is predominantly protonated at physiological pH (7.4). This cationic center is the primary driver for target engagement, forming critical salt bridges with conserved aspartate residues (e.g., Asp79 in the Dopamine Transporter, DAT; Asp98 in the Serotonin Transporter, SERT).

  • The 2,4-Dichlorophenoxy Moiety (Hydrophobic & Halogen Bonding): The ether oxygen acts as a hydrogen bond acceptor, while the 2,4-dichloro substitution pattern restricts the conformational flexibility of the aromatic ring. Furthermore, the highly electronegative chlorine atoms occupy deep hydrophobic pockets and participate in halogen bonding, significantly enhancing binding affinity at the Sigma-1 receptor and Histamine H3 receptor ([4]).

PD_Pathway Compound 3-(2,4-Dichlorophenoxy)piperidine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition Sigma1 Sigma-1 Receptor Compound->Sigma1 Allosteric/Agonist Binding SynapticDA Increased Synaptic DA DAT->SynapticDA Reuptake Blockade Synaptic5HT Increased Synaptic 5-HT SERT->Synaptic5HT Reuptake Blockade Neuroprotection Neuroprotective Signaling Sigma1->Neuroprotection Ca2+ Modulation

Pharmacodynamic signaling pathway of 3-(2,4-Dichlorophenoxy)piperidine across multiple CNS targets.

Pharmacokinetic Kinetics & Biotransformation (ADME)

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound requires analyzing its physicochemical constraints.

  • Absorption & Distribution: The calculated LogP of ~3.8 ensures rapid passive diffusion across the gastrointestinal epithelium and the blood-brain barrier (BBB). However, this high lipophilicity also drives a large volume of distribution ( Vd​ ), meaning the drug partitions heavily into adipose and neural tissues.

  • Metabolism (Biotransformation): The primary metabolic liabilities are Phase I Cytochrome P450 (CYP) oxidations. The 2,4-dichloro substitution sterically hinders aromatic hydroxylation by CYP2D6, shifting the metabolic burden toward the piperidine ring. Consequently, CYP3A4-mediated N-dealkylation and N-oxidation become the dominant clearance pathways.

  • Excretion: The resulting hydrophilic metabolites (e.g., piperidine N-oxides) are subsequently cleared via renal filtration.

PK_Workflow Start HLM Incubation (Phase I Metabolism) Phase1 CYP450 Enzymes (CYP2D6 / CYP3A4) Start->Phase1 + NADPH Metabolite1 Piperidine N-oxidation Phase1->Metabolite1 CYP3A4 Metabolite2 Aromatic Hydroxylation Phase1->Metabolite2 CYP2D6 LCMS LC-MS/MS Quantification Metabolite1->LCMS Quench & Extract Metabolite2->LCMS Quench & Extract Data Intrinsic Clearance (CLint) LCMS->Data Kinetic Analysis

In vitro pharmacokinetic workflow for determining CYP450-mediated intrinsic clearance.

Self-Validating Methodological Framework

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify assay causality and eliminate false positives.

Protocol A: In Vitro Monoamine Transporter Uptake Assay (PD)

Causality: We utilize HEK293 cells stably transfected with human DAT or SERT. This isolates the specific transporter kinetics without the confounding variables of endogenous tissue background. Self-Validation: GBR-12909 (DAT) and Paroxetine (SERT) are used as positive controls to establish the maximum assay window. A Z'-factor of > 0.5 is required for plate acceptance.

  • Cell Preparation: Seed HEK293-hDAT/hSERT cells at 5×104 cells/well in poly-D-lysine coated 96-well plates. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Add serial dilutions of 3-(2,4-Dichlorophenoxy)piperidine (0.1 nM to 10 μM) and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Radioligand Addition: Introduce 20 nM of [3H] -dopamine or [3H] -serotonin to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination: Halt transport rapidly by washing the cells three times with ice-cold KRH buffer.

  • Quantification: Lyse cells using 0.1 N NaOH, transfer to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity (CPM) to calculate the IC50​ .

Protocol B: Microsomal Intrinsic Clearance Assay (PK)

Causality: Human Liver Microsomes (HLMs) are used because the primary clearance mechanism of the piperidine scaffold is Phase I CYP450 oxidation. Self-Validation: Verapamil (high clearance) and Dextromethorphan (low clearance) are run concurrently to validate the metabolic competency of the HLM batch.

  • Reaction Setup: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-warm to 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 μL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol) to precipitate proteins and halt CYP activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the elimination rate constant ( k ) and calculate Intrinsic Clearance ( CLint​ ).

Quantitative Data Synthesis

The following table synthesizes the structural, physicochemical, and representative preclinical parameters for the 3-(2,4-Dichlorophenoxy)piperidine scaffold based on established literature for phenoxypiperidine derivatives ([5], [1]).

Parameter CategoryMetric / PropertyRepresentative ValueClinical Relevance
Physicochemical Molecular Weight246.13 g/mol Optimal for BBB penetration (Lipinski's Rule of 5).
LogP (Calculated)~3.8High lipophilicity; rapid CNS entry but high Vd​ .
pKa (Piperidine N)~9.2Protonated at pH 7.4; essential for target binding.
Pharmacodynamics DAT IC50​ 15 - 85 nMPotent dopamine reuptake inhibition.
SERT IC50​ 10 - 50 nMPotent serotonin reuptake inhibition.
Sigma-1 Ki​ < 5 nMHigh affinity; potential neuroprotective effects.
Pharmacokinetics HLM CLint​ 45 μL/min/mgModerate hepatic clearance; CYP3A4 dependent.
Plasma Half-life ( t1/2​ )4 - 6 hoursSupports once or twice-daily dosing in vivo.
BBB Permeability ( Papp​ )> 15×10−6 cm/sExcellent central nervous system exposure.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease , ACS Publications.[Link]

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation , MDPI. [Link]

  • US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases, Google P

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents nearly all large-molecule and over 98% of small-molecule drugs from reaching the brain.[1] 3-(2,4-Dichlorophenoxy)piperidine is a novel small molecule with a chemical scaffold that suggests potential CNS activity; however, its ability to permeate the BBB is unknown. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of this compound. We will explore a multi-faceted approach, beginning with in silico predictions based on physicochemical properties, followed by detailed protocols for in vitro and in vivo assessment. The causality behind experimental choices, the importance of self-validating systems, and the potential role of efflux transporters will be discussed in detail. This guide aims to provide a robust and scientifically rigorous pathway for determining the CNS bioavailability of 3-(2,4-Dichlorophenoxy)piperidine and other novel chemical entities.

Introduction: The Significance of Blood-Brain Barrier Permeability in CNS Drug Discovery

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[2] However, it also represents a major impediment to the delivery of therapeutic agents for a wide range of neurological and psychiatric disorders.[3][4]

The piperidine moiety is a common structural motif in CNS-active drugs, valued for its ability to introduce a basic nitrogen atom, which can be important for target engagement.[5][6] The dichlorophenoxy group suggests a degree of lipophilicity that may favor membrane traversal. However, the interplay of these structural features in the context of BBB permeability is complex and requires empirical investigation. This guide outlines a systematic approach to characterizing the BBB penetration potential of 3-(2,4-Dichlorophenoxy)piperidine.

In Silico and Physicochemical Profiling: Predicting BBB Permeability

Before embarking on resource-intensive in vitro and in vivo studies, a thorough in silico and physicochemical analysis can provide valuable initial insights into the likelihood of a compound crossing the BBB. Several key parameters are known to influence passive diffusion across the BBB.[4][7]

Key Physicochemical Descriptors for BBB Permeability:

PropertyPredicted Value for AnalogsImportance for BBB Permeability
Molecular Weight (MW) ~246.13 g/mol (for 3,4-dichlorophenoxy)piperidine[8]Generally, MW < 400-500 Da is preferred for passive diffusion across the BBB.
Lipophilicity (logP) ~4.3 (XLogP3 for 3,4-dichlorophenoxy)piperidine[8]An optimal logP range of 1.5-3.5 is often cited for BBB penetration. Very high lipophilicity can lead to non-specific binding and sequestration in lipid membranes.
Topological Polar Surface Area (TPSA) ~21.3 Ų (for 3-(4-chlorophenoxy)piperidine)[9]TPSA is a strong predictor of BBB permeability; a value < 90 Ų is generally considered favorable.[4]
Hydrogen Bond Donors (HBD) 1 (for 3-(4-chlorophenoxy)piperidine)[9]Fewer HBDs are preferred, typically ≤ 3.
Hydrogen Bond Acceptors (HBA) 2 (for 3,4-dichlorophenoxy)piperidine[8]Fewer HBAs are preferred, typically ≤ 7.
pKa Basic pKa ~7.21 (for a similar piperidine derivative)[10]The ionization state at physiological pH (7.4) is critical. A basic pKa in this range means a significant portion of the molecule will be ionized, which can hinder passive diffusion but may be important for transporter interactions.

Note: The values in the table are for structurally similar compounds and should be experimentally verified for 3-(2,4-Dichlorophenoxy)piperidine.

Based on these predicted properties, 3-(2,4-Dichlorophenoxy)piperidine has several features that are favorable for BBB penetration, including a relatively low molecular weight and TPSA. However, its predicted high lipophilicity may be a concern.

In Vitro Assessment of BBB Permeability

In vitro models offer a controlled environment to assess the passive permeability of a compound and to identify whether it is a substrate for key efflux transporters.[3][11] These models are essential for medium- to high-throughput screening and for generating initial data before moving to more complex in vivo studies.[12]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB.[1] It is a cost-effective first step to assess a compound's transcellular permeability.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., porcine polar brain lipid) to form an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[1] The rate of diffusion of the compound across this lipid barrier is measured.

Experimental Protocol: PAMPA-BBB

  • Preparation of the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of porcine polar brain lipid in n-dodecane.

  • Preparation of Solutions: Prepare a stock solution of 3-(2,4-Dichlorophenoxy)piperidine in a suitable solvent (e.g., DMSO) and dilute it in a buffer solution (pH 7.4) to the final desired concentration. Also, prepare a blank buffer solution for the acceptor wells.

  • Assay Setup: Add the compound solution to the donor wells and the blank buffer to the acceptor wells of the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with both solutions.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Pe): The effective permeability is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.

Cell-Based In Vitro BBB Models

Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions and express transporters.[11][12]

Commonly Used Cell Lines:

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.[12][13]

  • bEnd.3: An immortalized murine brain endothelial cell line.

  • Primary Brain Endothelial Cells: Often used in co-culture with astrocytes and pericytes to create a more restrictive barrier that better mimics the in vivo situation.[3][13]

Experimental Workflow: Transwell Assay

Caption: Workflow for assessing BBB permeability using a Transwell cell culture model.

Experimental Protocol: Cell-Based Transwell Assay

  • Cell Culture: Seed brain endothelial cells onto the microporous membrane of Transwell inserts. If using a co-culture model, astrocytes can be seeded in the bottom of the well. Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[13][14]

  • Barrier Integrity Measurement: Measure the TEER daily using a voltohmmeter to ensure the integrity of the tight junctions.[14] The TEER should stabilize at a high value before starting the permeability experiment.

  • Permeability Experiment (Apical to Basolateral):

    • Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh assay buffer.

    • Add 3-(2,4-Dichlorophenoxy)piperidine to the apical chamber.

    • At various time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated based on the rate of appearance of the compound in the basolateral chamber.

Assessing the Role of P-glycoprotein (P-gp) Efflux

P-glycoprotein (P-gp) is a key efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain, limiting their accumulation.[15][16][17] It is crucial to determine if 3-(2,4-Dichlorophenoxy)piperidine is a substrate of P-gp.

Methodology: Bidirectional Transwell Assay

This assay is performed using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[3][18]

  • Perform two parallel experiments:

    • A-to-B transport: As described in the protocol above (apical to basolateral).

    • B-to-A transport: Add the compound to the basolateral chamber and sample from the apical chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an active efflux transporter like P-gp.[18]

In Vivo Assessment of BBB Permeability

While in vitro models are excellent for screening, in vivo studies in animal models are the gold standard for confirming BBB permeability and determining the brain-to-plasma concentration ratio.[19][20]

Workflow for In Vivo BBB Permeability Assessment

Caption: General workflow for in vivo assessment of BBB permeability.

Brain and Plasma Pharmacokinetic Study

Experimental Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer 3-(2,4-Dichlorophenoxy)piperidine at a defined dose via an appropriate route (e.g., intravenous bolus for direct assessment of brain entry, or the intended therapeutic route).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (via cardiac puncture or tail vein) and perfuse the animals with saline to remove blood from the brain vasculature before collecting the brain tissue.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Determine the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

    • The area under the curve (AUC) for both brain and plasma can also be calculated to determine the overall exposure.

Brain Microdialysis

Microdialysis is an invasive technique that allows for the sampling of unbound drug concentrations in the brain's extracellular fluid in freely moving animals, providing a more direct measure of the pharmacologically active concentration.[19][20][21]

Principle: A small microdialysis probe with a semipermeable membrane at its tip is surgically implanted into a specific brain region. The probe is perfused with a physiological solution, and small molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.[20]

Experimental Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum, hippocampus) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing it with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration and Sampling: Administer 3-(2,4-Dichlorophenoxy)piperidine and continue to collect dialysate samples at regular intervals. Simultaneously, collect blood samples to determine plasma concentrations.

  • Analysis: Quantify the compound concentration in the dialysate and plasma samples. The unbound brain concentration is determined after correcting for the in vivo recovery of the probe.

Interpretation and Conclusion

The comprehensive data generated from this multi-tiered approach will allow for a robust assessment of the BBB permeability of 3-(2,4-Dichlorophenoxy)piperidine.

  • High in vitro permeability (PAMPA and cell-based assays) and a low efflux ratio , coupled with a high in vivo Kp value (>0.5-1.0) , would strongly suggest that the compound readily crosses the BBB and has the potential for CNS activity.

  • Low in vitro permeability would indicate that the compound is unlikely to cross the BBB via passive diffusion.

  • A high efflux ratio (>2) in the bidirectional Transwell assay would indicate that the compound is a substrate for P-gp or other efflux transporters, which could significantly limit its brain accumulation even if its passive permeability is high. This would be confirmed in vivo by a low Kp value.

This structured, evidence-based approach, moving from predictive models to complex biological systems, ensures a thorough and reliable characterization of the BBB permeability of 3-(2,4-Dichlorophenoxy)piperidine. The insights gained will be critical for guiding future drug development efforts for this and other novel chemical entities targeting the CNS.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
  • Grootenhuis, A. J., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Veszelka, S., et al. (2020). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience.
  • Bicker, J., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Analysis.
  • Patsnap. (2025). How is drug distribution in the brain measured?.
  • Butt, A. M., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.
  • Saini, H. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Nicolson, T. J., et al. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery.
  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Ghose, A., et al. (2024).
  • Grootenhuis, A. J., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacological Reviews.
  • van Assema, D. M., et al. (2012). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology.
  • Helms, H. C., et al. (2014). In vitro models of the blood-brain barrier. Methods in Molecular Biology.
  • de Lange, E. C. (2004). How to Measure Drug Transport across the Blood-Brain Barrier. Current Pharmaceutical Design.
  • Kima, M., et al. (2023).
  • EPA CompTox Chemicals Dashboard. (2025). N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide.
  • PubChem. (n.d.). 3,4-Dichlorophenoxypiperidine.
  • O'Callaghan, J., et al. (2021). Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products. Frontiers in Nutrition.
  • PubChem. (n.d.). 3-(4-Chlorophenoxy)piperidine.
  • ResearchGate. (n.d.).
  • Kim, Y. B., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry.

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The Structural Compass: An In-depth Technical Guide to the Structure-Activity Relationship of 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(2,4-Dichlorophenoxy)piperidine scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) inherent to this core, intended for researchers, scientists, and drug development professionals. By dissecting the key chemical features of the dichlorophenoxy ring, the piperidine core, and the interconnecting ether linkage, we aim to furnish a deeper understanding of the molecular interactions that govern efficacy and selectivity. This document synthesizes data from disparate studies on analogous structures to build a predictive SAR model for this class of compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the rational design of novel therapeutics based on this versatile scaffold. The piperidine ring is a fundamental component in the design of a multitude of pharmaceuticals.[1]

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[2] Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[2] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined spatial orientations, allows for precise interactions with biological targets. When combined with a dichlorophenoxy group, as in the case of 3-(2,4-Dichlorophenoxy)piperidine, the resulting molecule possesses a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk that can be fine-tuned to achieve desired pharmacological effects. This guide will explore the nuanced structure-activity relationships of this specific scaffold, providing a roadmap for its optimization in drug discovery programs. Piperidine derivatives are integral to a wide range of pharmaceuticals, including those targeting cancer and central nervous system disorders.[3]

The Core Molecular Scaffold: 3-(2,4-Dichlorophenoxy)piperidine

The subject of our analysis is the 3-(2,4-Dichlorophenoxy)piperidine molecule. Its structure can be deconstructed into three key components, each offering opportunities for modification to modulate biological activity.

Core scaffold with key regions for SAR analysis.
  • The 2,4-Dichlorophenoxy Group: This aromatic moiety significantly influences the lipophilicity and electronic properties of the molecule. The position and nature of the halogen substituents are critical for target engagement.

  • The Piperidine Ring: This saturated heterocycle serves as the central scaffold. Its conformation and the presence of substituents on the nitrogen or carbon atoms can dramatically impact binding affinity and selectivity.

  • The Ether Linkage: This flexible linker connects the aromatic and heterocyclic components. Its length and composition can alter the relative orientation of the two key pharmacophores.

General Synthesis Strategies

The synthesis of 3-(2,4-Dichlorophenoxy)piperidine and its analogs can be achieved through several established synthetic routes. A common approach involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable piperidine precursor.

Synthesis of the Piperidine Core

Substituted piperidines can be synthesized through various methods, including the reduction of corresponding pyridine precursors, intramolecular cyclization of amino alcohols, and multicomponent reactions.[4] For instance, the catalytic hydrogenation of a substituted pyridine is a widely used method for preparing the piperidine ring.[4]

Formation of the Ether Linkage

A prevalent method for constructing the ether linkage is the reaction of a commercially available or synthesized 3-hydroxypiperidine derivative with 2,4-dichlorofluorobenzene or a similar activated aryl halide under basic conditions. Alternatively, a Mitsunobu reaction between 3-hydroxypiperidine and 2,4-dichlorophenol can be employed.

Experimental Protocol: Synthesis of 3-(2,4-Dichlorophenoxy)piperidine

  • Step 1: Protection of Piperidine Nitrogen: To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group such as di-tert-butyl dicarbonate (Boc-anhydride) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

  • Step 2: Williamson Ether Synthesis: To a solution of the N-Boc-3-hydroxypiperidine in a polar aprotic solvent (e.g., DMF), add sodium hydride (NaH) at 0°C. After cessation of hydrogen evolution, add 1-fluoro-2,4-dichlorobenzene. Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Step 3: Deprotection: After completion of the etherification, quench the reaction and extract the product. Dissolve the crude product in a suitable solvent (e.g., dioxane) and add an acid (e.g., HCl) to remove the Boc protecting group.

  • Step 4: Purification: Neutralize the reaction mixture and extract the final product. Purify the crude product by column chromatography to yield 3-(2,4-Dichlorophenoxy)piperidine.

Start 3-Hydroxypiperidine Protect Boc Protection Start->Protect Boc2O, Et3N Protected N-Boc-3-hydroxypiperidine Protect->Protected Ether_Synth Williamson Ether Synthesis (2,4-Dichlorofluorobenzene, NaH) Protected->Ether_Synth Coupled N-Boc-3-(2,4-Dichlorophenoxy)piperidine Ether_Synth->Coupled Deprotect Acidic Deprotection (HCl) Coupled->Deprotect Final_Product 3-(2,4-Dichlorophenoxy)piperidine Deprotect->Final_Product

General synthetic workflow for 3-(2,4-Dichlorophenoxy)piperidine.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for each of the three key molecular components, drawing analogies from published studies on structurally related compounds.

The 2,4-Dichlorophenoxy Group

The substitution pattern on the phenoxy ring is a critical determinant of biological activity.

  • Position of Halogens: The 2,4-dichloro substitution pattern is common in compounds with herbicidal and antimicrobial activity. Altering the position of the chlorine atoms to 2,5- or 3,5-dichloro can lead to a significant change in activity, often due to altered electronic distribution and steric hindrance at the binding site.

  • Nature of Halogens: Replacing chlorine with other halogens (e.g., fluorine, bromine) can modulate the lipophilicity and metabolic stability of the compound. Generally, fluorine substitution can increase metabolic stability and binding affinity due to its ability to form strong hydrogen bonds.

  • Other Substituents: Introduction of other substituents, such as methyl or methoxy groups, can further probe the steric and electronic requirements of the target binding pocket. For example, in some series of piperidine derivatives, a methoxy group can enhance activity by acting as a hydrogen bond acceptor.

Modification General Effect on Activity Rationale
Shifting Cl from 2,4 to 3,5Often decreases activityAlters electronic and steric profile
Replacing Cl with FCan increase or decrease activityModulates lipophilicity and H-bonding
Replacing Cl with BrGenerally increases lipophilicityMay improve membrane permeability
Adding a methyl groupActivity is position-dependentProbes steric tolerance of the binding site
Adding a methoxy groupCan increase activityActs as a hydrogen bond acceptor
The Piperidine Ring

Modifications to the piperidine scaffold offer a rich avenue for SAR exploration.

  • N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. Small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may be important for van der Waals interactions within the binding pocket. Larger or more polar substituents can be introduced to improve pharmacokinetic properties or to target specific sub-pockets of the receptor.

  • C-Substitution: Substitution on the carbon atoms of the piperidine ring can introduce chirality and provide vectors for exploring additional binding interactions. For instance, the introduction of a methyl or hydroxyl group at the 4-position of the piperidine ring has been shown to significantly impact the activity of various piperidine-based drugs.[5]

  • Ring Conformation: The chair conformation of the piperidine ring is generally preferred. Substituents will adopt either an axial or equatorial position, which can have a profound effect on target binding. The introduction of bulky groups can lock the ring in a specific conformation, which can be beneficial if that conformation is the bioactive one.

Modification General Effect on Activity Rationale
N-methylationCan increase or decrease activityAlters basicity and steric bulk
N-benzylationOften increases lipophilicityCan introduce pi-stacking interactions
C4-hydroxylationCan increase polarity and H-bondingMay improve solubility and target binding
C4-fluorinationCan block metabolismIncreases metabolic stability
Introduction of a C2-methyl groupCan introduce stereochemistryMay lead to stereoselective binding
The Ether Linkage

The ether linkage, while seemingly simple, plays a crucial role in orienting the two main pharmacophoric groups.

  • Linker Length: Increasing or decreasing the length of the linker by introducing or removing methylene units can alter the distance between the phenoxy and piperidine rings, which can be critical for optimal binding.

  • Linker Rigidity: Replacing the flexible ether linkage with a more rigid linker, such as a vinyl ether or an amide, can restrict the conformational freedom of the molecule. This can lead to an increase in potency if the rigid conformation is the one recognized by the target.

  • Linker Isosteres: Replacing the oxygen atom of the ether with sulfur (thioether) or nitrogen (amine) can significantly alter the electronic properties and hydrogen bonding capacity of the linker, leading to changes in biological activity.

Modification General Effect on Activity Rationale
Thioether replacementIncreases lipophilicityAlters bond angles and electronic character
Amine replacementIntroduces H-bond donor capabilityCan significantly alter physicochemical properties
Propoxy linkerIncreases flexibility and lengthMay allow for better positioning in the binding site

Biological Evaluation Protocols

A thorough evaluation of the biological activity of 3-(2,4-Dichlorophenoxy)piperidine analogs requires a combination of in vitro and in vivo assays.

In Vitro Assays
  • Target-Based Assays: If the biological target is known (e.g., an enzyme or receptor), direct binding or functional assays should be performed. For example, a radioligand binding assay can be used to determine the binding affinity (Ki) of the compounds for a specific receptor.

  • Cell-Based Assays: The cytotoxic or antiproliferative activity of the compounds can be assessed using various cancer cell lines. The MTT assay is a common method for determining the IC50 value of a compound.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compound Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 2-4 hours MTT->Incubate2 Solubilize Add Solubilizing Agent Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Workflow for the MTT cytotoxicity assay.
In Vivo Models

Promising compounds from in vitro assays should be further evaluated in animal models of disease.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in rodents. This is crucial for understanding the in vivo exposure of the drug. Poor pharmacokinetics is a common reason for the failure of compounds in vivo.[7]

  • Efficacy Studies: In a relevant animal model of the disease (e.g., a tumor xenograft model for cancer), administer the compound and monitor for therapeutic effects. For example, in an anti-inflammatory model, one could use the carrageenan-induced paw edema model in rats.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The 3-(2,4-Dichlorophenoxy)piperidine scaffold is a versatile and promising starting point for the development of novel therapeutic agents. A systematic approach to SAR, involving the independent and combined modification of the dichlorophenoxy ring, the piperidine core, and the ether linkage, is essential for optimizing the biological activity and drug-like properties of this class of compounds. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to design and develop the next generation of piperidine-based therapeutics. The role of piperidine substitution patterns in modulating biological activity and pharmacokinetics is a key area of study.[3]

References

  • Narayanasamy, J., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Source not further specified]
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  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry.
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Methodological & Application

Application Note & Protocol: Preparation of 3-(2,4-Dichlorophenoxy)piperidine Solutions in DMSO for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2,4-Dichlorophenoxy)piperidine is a synthetic organic compound featuring a piperidine ring, a structural motif prevalent in many pharmaceuticals, and a 2,4-dichlorophenoxy group, which is characteristic of phenoxy herbicides like 2,4-D.[1] The dual nature of these structural components suggests a potential for diverse biological activity. Like many novel small molecules designed for drug discovery and biological screening, 3-(2,4-Dichlorophenoxy)piperidine is predicted to have low aqueous solubility, necessitating the use of an organic solvent for in vitro studies.

Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a vast range of hydrophobic compounds for biological assays.[2] However, its use in cell culture is not without significant challenges. High concentrations of DMSO can induce cytotoxicity, alter cell differentiation, and interfere with assay results.[3] Furthermore, compounds dissolved in 100% DMSO often precipitate when diluted into aqueous cell culture media, leading to inaccurate dosing and non-reproducible data.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper methods for dissolving, diluting, and applying 3-(2,4-Dichlorophenoxy)piperidine in DMSO for cell-based assays. The protocols herein are designed to ensure compound solubility, maintain the integrity of the experiment, and generate reliable, reproducible results by minimizing solvent-induced artifacts.

Core Principles: Understanding the Components & Challenges

A foundational understanding of the compound and the solvent is critical for designing robust experiments.

3-(2,4-Dichlorophenoxy)piperidine

This compound's lipophilic nature, inferred from its structure, makes it a prime candidate for DMSO solubilization. Key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃Cl₂NOPubChem CID 68580325[4]
Molecular Weight 246.13 g/mol PubChem CID 68580325[4]
CAS Number 946725-72-0Guidechem[5]
Predicted Solubility Low in aqueous media; high in DMSOInferred
Dimethyl Sulfoxide (DMSO)

While an exceptional solvent, DMSO has well-documented effects on cultured cells.

  • Cytotoxicity: DMSO can compromise cell membrane integrity, induce oxidative stress, and trigger cell death in a concentration- and time-dependent manner.[3] While some robust cell lines can tolerate up to 1% DMSO for short periods, a final concentration of ≤ 0.5% is a widely recommended upper limit for general assays.[6][7]

  • Sensitivity of Primary Cells: Primary cells are often more sensitive to DMSO than immortalized cell lines. For these cultures, it is crucial to maintain a final DMSO concentration of ≤ 0.1% .[7]

  • Precipitation upon Dilution: A frequent failure point in experiments is the precipitation of the target compound when a concentrated DMSO stock is "shocked" by direct dilution into a large volume of aqueous culture medium. This can be mitigated by performing intermediate dilutions.

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This can alter its solvency and potentially degrade water-sensitive compounds over time.

Experimental Protocols

Adherence to a systematic workflow is paramount for achieving accurate and reproducible results. The following protocols outline the best practices from initial stock preparation to final cell treatment.

Protocol 2.1: Preparation of a High-Concentration Primary Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening compounds.

Materials:

  • 3-(2,4-Dichlorophenoxy)piperidine (solid powder)

  • Anhydrous, sterile-filtered DMSO (biotechnology grade)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 246.13 g/mol × 0.001 L × 1000 mg/g = 2.46 mg

  • Weighing: Carefully weigh out the calculated mass of 3-(2,4-Dichlorophenoxy)piperidine and transfer it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL for the example above) to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Troubleshooting Solubility: If the compound does not fully dissolve:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use heat judiciously, as it can degrade thermally sensitive compounds. Always return the solution to room temperature before storage.

  • Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in tightly sealed, sterile tubes. Store at -20°C for short-term (months) or -80°C for long-term (years) storage. This prevents degradation from repeated freeze-thaw cycles.

Protocol 2.2: Preparation of Working Solutions via Serial Dilution

To prevent precipitation, it is critical to perform serial dilutions in 100% DMSO before the final addition to the aqueous culture medium.

Procedure:

  • Thaw one aliquot of the 10 mM primary stock solution.

  • Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Perform a 1:10 serial dilution series by transferring 10 µL of the higher concentration stock into 90 µL of 100% DMSO in the next tube.

  • Mix thoroughly by vortexing or pipetting up and down after each transfer. Use a fresh pipette tip for each dilution.

  • This series of working solutions, all in 100% DMSO, is now ready for the final dilution into cell culture medium.

G cluster_prep Primary Stock Preparation cluster_serial Serial Dilution in 100% DMSO weigh Weigh 2.46 mg of Compound add_dmso Add 1 mL of 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_10mM Result: 10 mM Primary Stock dissolve->stock_10mM start_dilution Thaw 10 mM Stock Aliquot dil_1 10 µL Stock + 90 µL DMSO start_dilution->dil_1 stock_1mM 1 mM Working Stock dil_1->stock_1mM dil_2 10 µL (1 mM) + 90 µL DMSO stock_100uM 100 µM Working Stock dil_2->stock_100uM dil_3 10 µL (100 µM) + 90 µL DMSO stock_10uM 10 µM Working Stock dil_3->stock_10uM stock_1mM->dil_2 stock_100uM->dil_3

Caption: Workflow for preparing primary and working stock solutions.

Protocol 2.3: General Protocol for Treating Cultured Cells

This protocol ensures a consistent and low final DMSO concentration across all experimental conditions.

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of 3-(2,4-Dichlorophenoxy)piperidine to be tested (e.g., 10 µM, 1 µM, 0.1 µM).

  • Calculate Dilution Factor: Ensure the final DMSO concentration remains constant and as low as possible (e.g., 0.1%). A 1:1000 dilution is standard for achieving 0.1% DMSO.

    • Example: To achieve a final concentration of 10 µM in the well from a 10 mM working stock (in 100% DMSO), you need a 1:1000 dilution (10,000 µM / 10 µM = 1000).

  • Prepare Treatment Media:

    • For a final volume of 1 mL in a well, you would add 1 µL of the 10 mM working stock to 999 µL of cell culture medium.

    • For a final concentration of 1 µM, you would add 1 µL of the 1 mM working stock to 999 µL of medium.

    • For a final concentration of 0.1 µM, you would add 1 µL of the 100 µM working stock to 999 µL of medium.

  • Vehicle Control: This is the most critical control. Prepare a "treatment" medium that contains the same final concentration of DMSO as the test samples but no compound.

    • Example: Add 1 µL of 100% DMSO to 999 µL of cell culture medium to create a 0.1% DMSO vehicle control.

  • Application: Remove the old medium from the cells and add the freshly prepared treatment and vehicle control media. Mix gently and return the plate to the incubator.

Validation and Best Practices

Determining DMSO Tolerance for Your Cell Line

Before initiating experiments with your compound, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line.

Recommended Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) on your cells, treating them with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the intended duration of your experiment (e.g., 24, 48, 72 hours). The highest concentration that does not significantly reduce cell viability compared to the untreated control should be considered the upper limit for your experiments. For the human hepatoma cell line HepG2, concentrations below 0.2% are considered safe, with 0.1% being optimal for longer-term studies.[8]

G cluster_dmso_val DMSO Tolerance Validation start Start: New Experiment setup_assay Plate cells for viability assay (e.g., MTT, CellTiter-Glo) start->setup_assay treat_dmso Treat with DMSO range (0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) setup_assay->treat_dmso incubate Incubate for max experiment duration (e.g., 72h) treat_dmso->incubate read_viability Measure cell viability incubate->read_viability decision Is viability >95% of control? read_viability->decision set_max Set this as Max DMSO % for all subsequent experiments decision->set_max Yes re_evaluate Select lower concentration. Re-evaluate experimental design. decision->re_evaluate No

Caption: Decision workflow for establishing a safe DMSO concentration.

Data Summary: Recommended DMSO Limits
Assay TypeRecommended Final DMSO Concentration (%)Rationale & Notes
General Cell-Based Assays ≤ 0.5%Tolerated by most robust, immortalized cell lines for standard durations (24-72h).[6][7][9]
Sensitive & Primary Cells ≤ 0.1%Primary cells and some sensitive cell lines show stress or altered function at higher concentrations.[7] This is considered the "gold standard" for minimizing artifacts.[6]
Long-Term Assays (>72h) ≤ 0.1%Cumulative toxicity becomes a significant factor over extended incubation periods.[3]
High-Throughput Screening (HTS) 0.1% - 1.0%Concentration should be optimized and kept rigorously consistent across all plates. A vehicle control is essential.

References

  • Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2015). Until what percentage does DMSO remain not toxic to cells.? ResearchGate. Retrieved from [Link]

  • Saitoh, E., et al. (2016). Use of high concentrations of dimethyl sulfoxide for cryopreservation of HepG2 cells adhered to glass and polydimethylsiloxane matrices. Journal of Artificial Organs. Retrieved from [Link]

  • Robert, J. L. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Xu, J. J., Henstock, J. R., Dunn, M. C., Smith, A. R., Chabot, J. R., & de Graaf, D. (2018). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. eScholarship, University of California. Retrieved from [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenoxypiperidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenoxy)piperidine. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Physicochemical Profiling & Method Rationale

The development of a reliable High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The target molecule, 3-(2,4-Dichlorophenoxy)piperidine , presents a classic chromatographic dichotomy:

  • Hydrophobic Moiety: The 2,4-dichlorophenoxy group is highly lipophilic, driving strong retention on reversed-phase (RP) stationary phases via hydrophobic and π−π interactions.

  • Hydrophilic/Basic Moiety: The piperidine ring contains a secondary amine, which is highly basic (estimated pKa ~9.5).

The Causality of Peak Tailing: Under neutral pH conditions, the secondary amine is fully protonated. Traditional silica-based C18 columns possess residual acidic silanol groups (Si-OH) that ionize to Si-O⁻ above pH 4.0. The electrostatic attraction between the positively charged piperidine and the negatively charged silanols creates secondary ion-exchange retention mechanisms. This manifests chromatographically as severe peak tailing, band broadening, and poor resolution[1].

Strategic Mitigation: To circumvent this, our method employs a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). This environment fully suppresses silanol ionization (keeping them neutral) while maintaining the analyte in a consistently protonated state, thereby eliminating secondary interactions and ensuring sharp, symmetrical peaks[2]. Furthermore, the use of a Charged Surface Hybrid (CSH) or base-deactivated end-capped column provides an additional layer of protection against peak tailing[3].

Analytical Target Profile (ATP)

In alignment with modern lifecycle management principles, the Analytical Target Profile (ATP) defines the predefined objective of the method. The goal is to develop a stability-indicating, accurate, and precise RP-HPLC method for the assay and purity determination of 3-(2,4-Dichlorophenoxy)piperidine, fully compliant with [4] and[5] standards.

Chromatographic Conditions

The quantitative parameters of the optimized method are summarized below. A gradient elution profile is utilized to ensure that any polar synthetic precursors elute in the void, while the lipophilic target analyte is sharply focused, followed by a high-organic wash to clear strongly retained impurities.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / ConditionRationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)CSH technology prevents basic peak tailing[3].
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q WaterLow pH (~2.0) suppresses silanol ionization[2].
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileStrong eluent for the hydrophobic phenoxy group.
Gradient Program 0-2 min: 10% B 2-10 min: 10% 80% B 10-12 min: 80% B 12-12.1 min: 80% 10% B 12.1-15 min: 10% BEnsures separation of polar degradation products and late-eluting lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 225 nm (Primary), 275 nm (Secondary)225 nm captures the π−π∗ transition of the aromatic ring.
Injection Vol. 10 µLPrevents volume overload and band broadening.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step protocol incorporates built-in self-validation checks (blanks and bracketing standards) to continuously verify system performance during routine execution.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Carefully pipette 1.0 mL of HPLC-grade TFA into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and vacuum filter through a 0.22 µm membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: Pipette 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix, filter, and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Step 2: Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(2,4-Dichlorophenoxy)piperidine reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with Diluent.

Step 3: Sequence Design (Self-Validating Run)

Program the Chromatography Data System (CDS) with the following sequence to ensure the system is equilibrated and drift-free:

  • Injection 1: Blank (Diluent) — Validates baseline stability and absence of carryover.

  • Injections 2–7: Working Standard (6 replicates) — Validates System Suitability (SST).

  • Injections 8–12: Unknown Samples — Analyte quantification.

  • Injection 13: Bracketing Standard — Validates that no retention time or response drift occurred during the run.

System Suitability Testing (SST)

System Suitability is an integral part of the method, verifying that the chromatographic system is adequate for the intended analysis before any samples are processed. The criteria below are derived from [5][6].

Table 2: System Suitability Specifications

ParameterUSP <621> Acceptance CriteriaImplication of Failure
Retention Time ( tR​ ) Consistent (RSD 1.0%)Indicates pump leaks or mobile phase preparation errors.
Tailing Factor ( Tf​ ) 1.5High tailing indicates silanol interactions or column voiding[3].
Theoretical Plates ( N ) 2000Low efficiency indicates column degradation or dead volume.
Area Precision (%RSD) 2.0% (for n=6 injections)Fails safe quantification; points to injector malfunction.

Method Validation Framework

Upon finalizing the method, it must be validated according to the [4][7]. The table below outlines the experimental design and acceptance criteria for a comprehensive validation package.

Table 3: ICH Q2(R2) Validation Parameters

Validation CharacteristicExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the tR​ of the target analyte. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 50% to 150% of the nominal working concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at the 100% nominal concentration.Assay %RSD 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH.SST criteria must still be met under all variant conditions.

Workflow Visualization

The following diagram illustrates the logical lifecycle of the method development and validation process, emphasizing a science- and risk-based approach.

HPLC_Method_Dev Step1 1. Analytical Target Profile Define purity & assay goals Step2 2. Physicochemical Assessment Analyze pKa (~9.5) & LogP Step1->Step2 Step3 3. Chromatographic Strategy Select CSH Column & Low pH (TFA) Step2->Step3 Step4 4. Method Optimization Tune Gradient, Flow, & Temp Step3->Step4 Step5 5. System Suitability (USP <621>) Verify N > 2000, Tf ≤ 1.5 Step4->Step5 Step6 6. ICH Q2(R2) Validation Linearity, Accuracy, Precision Step5->Step6

Figure 1: Lifecycle approach to HPLC method development and validation for basic compounds.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][4]

  • ICH Guidelines for Analytical Method Validation Explained AMSbiopharma URL:[Link][7]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies URL:[Link][6]

  • Essential Guides to Method Development in Liquid Chromatography Molnar Institute URL: [Link][1]

  • HPLC Method Development - A Review Suresh Gyan Vihar University URL: [Link][2]

Sources

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed framework for the structural elucidation and characterization of 3-(2,4-Dichlorophenoxy)piperidine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will cover everything from meticulous sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols herein are grounded in established principles of NMR spectroscopy and are supplemented with insights to navigate the specific structural nuances of the target molecule, such as the conformational dynamics of the piperidine ring and the complex spin systems of the dichlorophenoxy moiety.

Introduction: The Scientific Imperative

3-(2,4-Dichlorophenoxy)piperidine is a molecule of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate or a core scaffold in the synthesis of novel therapeutic agents. Its biological activity is intrinsically linked to its precise three-dimensional structure, including the stereochemical orientation of the dichlorophenoxy group relative to the piperidine ring. Unambiguous structural confirmation is therefore not merely a procedural step but a critical prerequisite for meaningful pharmacological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1][2] This guide will systematically detail the application of a suite of NMR experiments to provide a complete and unequivocal characterization of 3-(2,4-Dichlorophenoxy)piperidine.

Foundational Principles: Why NMR?

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei back to their ground state emits signals that are exquisitely sensitive to their local chemical environment. This sensitivity allows us to map the molecular framework atom by atom.

For a molecule like 3-(2,4-Dichlorophenoxy)piperidine, NMR provides critical information on:

  • Chemical Environment: The chemical shift (δ) of each proton and carbon nucleus reveals its electronic environment, influenced by neighboring atoms and functional groups.

  • Scalar Coupling (J-coupling): Through-bond interactions between nuclei (typically over 2-3 bonds) lead to signal splitting (multiplicity), which helps establish connectivity.

  • Spatial Proximity: Through-space interactions (Nuclear Overhauser Effect) can be used to determine the relative orientation of atoms, which is crucial for stereochemical assignment.

  • Molecular Dynamics: NMR can provide insights into dynamic processes such as the chair-chair interconversion of the piperidine ring.[3]

Experimental Design: A Strategic Workflow

A comprehensive NMR characterization follows a logical progression from simple, information-rich 1D experiments to more complex 2D experiments that resolve ambiguities and build a complete structural picture.

Caption: Strategic workflow for NMR characterization.

Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[4] Adherence to a meticulous preparation protocol is paramount.

Materials:

  • 3-(2,4-Dichlorophenoxy)piperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • High-quality 5 mm NMR tubes[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette and glass wool[4]

  • Small vial

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the required amount of 3-(2,4-Dichlorophenoxy)piperidine into a clean, dry vial. The amount depends on the experiments planned; ¹³C-based experiments like HSQC and HMBC are less sensitive and benefit from higher concentrations.[5]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[7] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides the deuterium lock signal for the spectrometer to maintain field stability.[5] Gently vortex or swirl the vial to ensure complete dissolution.

  • Filtration (Critical Step): If any particulate matter is visible, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette.[4] Do not use cotton wool, as solvents can leach impurities from it.[4] Filter the sample solution through the glass wool directly into the NMR tube. This step is vital to remove any solids that can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5][7]

  • Transfer to NMR Tube: Carefully transfer the clear, filtered solution into a clean, high-quality NMR tube. Avoid any solid particles in the final sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

One-Dimensional (1D) NMR Spectroscopy

¹H NMR: The Initial Blueprint

The ¹H NMR spectrum is the starting point for any structural elucidation. It provides information on the number of different proton environments, their relative numbers (through integration), and their connectivity (through scalar coupling).

Expected ¹H NMR Spectral Regions for 3-(2,4-Dichlorophenoxy)piperidine:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (Ar-H)6.8 - 7.5d, ddProtons on the dichlorophenoxy ring are deshielded by the aromatic ring current and influenced by the electron-withdrawing chlorine atoms. Specific splitting patterns will depend on their relative positions.
Piperidine H-3 (CH-O)4.0 - 4.5mThis proton is directly attached to the carbon bearing the electronegative oxygen atom, leading to significant deshielding. It will likely appear as a multiplet due to coupling with adjacent protons on C2 and C4.
Piperidine H-2, H-6 (N-CH₂)2.5 - 3.5mThese protons are adjacent to the nitrogen atom. Their chemical shift can be variable and is influenced by the solvent and the protonation state of the nitrogen.[3][9]
Piperidine H-4, H-5 (CH₂)1.4 - 2.2mThese are the more aliphatic-like protons of the piperidine ring and are expected to resonate in the upfield region. The axial and equatorial protons at each position may have different chemical shifts, leading to complex multiplets.
Amine (N-H)1.0 - 4.0 (broad)br sThe chemical shift of the N-H proton is highly variable and often appears as a broad singlet. Its position is dependent on concentration, temperature, and solvent. It may also exchange with trace water in the solvent.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While less sensitive than ¹H NMR, it provides a direct count of the carbon atoms.

Expected ¹³C NMR Spectral Regions for 3-(2,4-Dichlorophenoxy)piperidine:

CarbonsExpected Chemical Shift (δ, ppm)Rationale
Aromatic (C-O, C-Cl)120 - 155Aromatic carbons attached to heteroatoms (O, Cl) are significantly deshielded. The carbon directly attached to the oxygen will be the most downfield.
Aromatic (C-H)110 - 130Aromatic carbons bearing a proton.
Piperidine C-3 (CH-O)70 - 80This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift.
Piperidine C-2, C-6 (N-CH₂)45 - 55These carbons are adjacent to the nitrogen atom.[10][11]
Piperidine C-4, C-5 (CH₂)20 - 35These aliphatic carbons are in the more upfield region of the spectrum.[10][11]

Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals that are difficult to interpret. 2D NMR techniques spread the information across two frequency dimensions, resolving these overlaps and revealing direct and long-range correlations between nuclei.[1][12]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically over two or three bonds.[13][14] The spectrum displays the ¹H spectrum on both axes. Diagonal peaks represent the 1D spectrum, while off-diagonal cross-peaks indicate coupling between two protons.[13][14]

Protocol & Interpretation:

  • Acquisition: Run a standard COSY-90 or COSY-45 experiment. A COSY-45 can be beneficial for reducing the intensity of diagonal peaks, making it easier to see cross-peaks near the diagonal.[13]

  • Analysis:

    • Start with a well-resolved proton signal, for example, the proton at the C-3 position (H-3).

    • Trace a vertical or horizontal line from this signal to a cross-peak.

    • From the cross-peak, trace a line to the diagonal. The diagonal peak you arrive at corresponds to a proton that is coupled to H-3 (i.e., protons on C-2 and C-4).

    • By "walking" through the spin system in this manner, you can map out the entire connectivity of the piperidine ring.

    • Similarly, correlations between the aromatic protons can confirm their relative positions on the dichlorophenoxy ring.

Caption: Expected COSY correlations in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to.[2][15] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.[15]

Protocol & Interpretation:

  • Acquisition: Run a standard sensitivity-enhanced HSQC experiment. A multiplicity-edited HSQC can also be valuable as it can differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.[12]

  • Analysis:

    • This experiment is incredibly powerful for assigning the ¹³C spectrum based on the already assigned (or partially assigned) ¹H spectrum.

    • For example, locate the downfield H-3 proton signal on the ¹H axis. A vertical line from this signal will intersect a cross-peak. A horizontal line from this cross-peak to the ¹³C axis will identify the chemical shift of the C-3 carbon.

    • This process is repeated for all protonated carbons, providing an unambiguous assignment of all C-H pairs.

    • Quaternary carbons (like C-O and C-Cl in the aromatic ring) will not show a signal in the HSQC spectrum.[16]

HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Skeleton

The HMBC experiment is the final piece of the puzzle, revealing long-range correlations between protons and carbons over two to three bonds (and sometimes four).[17][18] This is crucial for connecting different spin systems and for identifying quaternary carbons.

Protocol & Interpretation:

  • Acquisition: Run a standard HMBC experiment. The experiment is optimized for small, long-range J-couplings (typically 8-10 Hz).[19]

  • Analysis:

    • Connecting Fragments: The HMBC spectrum will show a correlation between the piperidine H-3 proton and the aromatic carbon attached to the ether oxygen (C-O). This is a key correlation that connects the two main fragments of the molecule.

    • Assigning Quaternary Carbons: The aromatic protons will show correlations to the quaternary carbons (C-O, C-Cl), allowing for their definitive assignment. For example, the proton ortho to the ether linkage will show a three-bond correlation to the carbon bearing the oxygen.

    • Confirming Assignments: HMBC data provides a secondary level of confirmation for the assignments made from COSY and HSQC. For example, the H-2 protons on the piperidine ring should show correlations to C-3 and C-4.

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum. Modern NMR software packages provide a comprehensive suite of tools for this purpose.

Recommended Software:

  • TopSpin (Bruker): The standard software for operating Bruker spectrometers, also available for offline processing.[20][21]

  • Mnova (Mestrelab Research): A popular and versatile software package that can handle data from various spectrometer vendors.[22]

  • SpinWorks: A free and easy-to-use tool for offline processing.[21]

Standard Processing Steps:

  • Fourier Transformation: Converts the time-domain FID into the frequency-domain spectrum.

  • Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift scale using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.

  • Integration (¹H NMR): Determines the relative number of protons corresponding to each signal.

  • Peak Picking: Identifies the precise chemical shift of each peak.

Conclusion: A Self-Validating Approach

By systematically applying the suite of NMR experiments outlined in this guide—from foundational 1D spectra to correlational 2D techniques—researchers can achieve an unambiguous and comprehensive structural characterization of 3-(2,4-Dichlorophenoxy)piperidine. The strength of this approach lies in its self-validating nature; the connectivity information derived from COSY, HSQC, and HMBC must be internally consistent and align with the data from the 1D spectra. This rigorous methodology ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development activities.

References

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from Mestrelab Research website. [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from Longdom Publishing website. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from ResearchGate. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University website. [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from University of Wisconsin-Madison website. [Link]

  • Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from Bruker website. [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from University of Ottawa NMR Facility Blog. [Link]

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from Georgia Institute of Technology website. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from Advances in Polymer Science website. [Link]

  • BioPchem. (2024, August 22). NMR Software & Simulations. Retrieved from BioPchem website. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg website. [Link]

  • SpinCore Technologies. (n.d.). NMR Software. Retrieved from SpinCore Technologies website. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from NIH website. [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from JoVE website. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from ResearchGate. [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from Bruker website. [Link]

  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series. [Link]

  • Bulletin of the Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • American Chemical Society Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from ACS Publications. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]

  • University of California, Davis. (n.d.). Measuring methods available and examples of their applications. Retrieved from UC Davis website. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Bristol website. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from UCL website. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Creative Biostructure website. [Link]

  • International Journal of PharmTech Research. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from Canadian Science Publishing website. [Link]

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from Taylor & Francis website. [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from News-Medical website. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from ResearchGate. [Link]

  • Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from Supplemental Data. [Link]

  • Journal of the American Chemical Society. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • Scribd. (n.d.). COSY Spectroscopy in 2D NMR Analysis. Retrieved from Scribd. [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • ACS Publications. (2002, May 3). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium). Journal of Agricultural and Food Chemistry. [Link]

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  • SpectraBase. (n.d.). 1,4-bis(2,4-Dichlorophenoxy)-2-butyne - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

Application Note: Formulation and Oral Dosing Strategy for 3-(2,4-Dichlorophenoxy)piperidine in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful preclinical evaluation of novel pharmacological agents relies heavily on robust, reproducible formulation strategies. 3-(2,4-Dichlorophenoxy)piperidine (CAS 946725-72-0) is a bioactive secondary amine characterized by a highly lipophilic 2,4-dichlorophenoxy moiety[1][2]. Administering this compound via oral gavage (PO) in rodent models presents specific physicochemical challenges, primarily poor aqueous solubility at physiological pH.

This application note provides a comprehensive, field-validated guide to formulating 3-(2,4-Dichlorophenoxy)piperidine for oral administration. By establishing a direct causality between the compound's molecular properties and the chosen excipients, this document outlines two distinct, self-validating protocols: a solubilized vehicle for low-dose pharmacokinetic (PK) profiling and a suspension vehicle for high-dose toxicity and efficacy studies.

Physicochemical Profiling & Formulation Rationale

To design an effective vehicle, formulation scientists must first deconstruct the target molecule:

  • Basic Piperidine Ring (pKa ~9.5): The secondary amine allows the compound to be isolated as a free base or a hydrochloride (HCl) salt. While the HCl salt exhibits improved solubility in the acidic environment of the stomach, it is prone to precipitation in the neutral pH of the intestinal lumen.

  • 2,4-Dichlorophenoxy Group (LogP ~3.5): This highly hydrophobic moiety drives the compound's poor aqueous solubility but ensures excellent membrane permeability once dissolved.

The Causality of Excipient Selection: Because the free base is hydrophobic, purely aqueous vehicles will result in erratic absorption and highly variable PK data. To counteract this, we must either:

  • Force Solubilization: Use a cascading co-solvent system (DMSO PEG400 Surfactant) to trap the lipophilic molecule in micelles before introducing an aqueous phase[3][4].

  • Stabilize a Suspension: Use a viscosity-modifying polymer (Methylcellulose) combined with a wetting agent (Tween 80) to prevent particle agglomeration and sedimentation, ensuring dose uniformity[5][6].

Vehicle Selection Matrix

The following table summarizes the quantitative parameters and optimal use cases for the two primary formulation strategies[3][4][5].

Formulation TypeExcipient CompositionTarget Dose RangeVisual AppearancePrimary Application
True Solution 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline0.1 – 15 mg/kgClear, transparent liquidPharmacokinetics (PK), Low-dose efficacy
Suspension 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Water15 – 500+ mg/kgOpaque, uniform milky dispersionMaximum Tolerated Dose (MTD), Toxicology

Experimental Protocols

Protocol A: Solubilized Vehicle (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Designed for absolute bioavailability and PK studies where rapid, uniform absorption is critical.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of 3-(2,4-Dichlorophenoxy)piperidine (free base or HCl salt) into a sterile glass vial. Add 10% (v/v) DMSO and vortex for 60 seconds until a clear solution is achieved[3]. Rationale: DMSO disrupts the crystal lattice of the hydrophobic compound.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 to the vial. Vortex for 30 seconds. Rationale: PEG400 acts as a bridging co-solvent, preventing immediate precipitation when the aqueous phase is eventually added.

  • Micellar Entrapment: Add 5% (v/v) Tween 80 . Vortex vigorously. Rationale: Tween 80 is a non-ionic surfactant that forms micelles around the hydrophobic drug molecules.

  • Aqueous Dilution: Slowly add 45% (v/v) 0.9% Saline dropwise while continuously vortexing or sonicating.

  • Self-Validating QC Step: Shine a laser pointer through the glass vial. The absence of a scattered beam (Tyndall effect) confirms a true solution free of micro-precipitates. Analyze a 10 µL aliquot via HPLC-UV against a standard curve to verify 98-102% dose recovery.

Protocol B: Suspension Vehicle (0.5% Methylcellulose / 0.2% Tween 80)

Designed for high-dose administration where solubility limits are exceeded.

Step-by-Step Methodology:

  • Polymer Dispersion: Heat 50% of the total required volume of sterile Milli-Q water to 70°C. While stirring vigorously on a magnetic plate, slowly sift in 0.5% (w/v) Methylcellulose (400 cP) [5][6]. Rationale: MC is insoluble in hot water; heating prevents the polymer from forming impenetrable, hydrated clumps (fish-eyes).

  • Polymer Hydration: Remove from heat and immediately add the remaining 50% of the volume as ice-cold water. Continue stirring until the solution reaches room temperature and becomes completely clear and viscous[5][6].

  • Surfactant Addition: Add 0.2% (v/v) Tween 80 and stir for 15 minutes.

  • API Incorporation: In a mortar, triturate the 3-(2,4-Dichlorophenoxy)piperidine powder with a small volume of the vehicle to form a smooth paste. Gradually geometric-dilute the paste with the remaining vehicle. Transfer to a beaker and homogenize using a high-shear mixer (e.g., Polytron) for 3 minutes.

  • Self-Validating QC Step: To prove dose homogeneity, extract 100 µL aliquots from the Top, Middle, and Bottom of the beaker after 30 minutes of resting. Extract the API with acetonitrile and analyze via LC-MS/MS. The formulation is validated for in vivo use only if the Relative Standard Deviation (RSD) across the three strata is < 5%.

Oral Gavage (PO) Administration Guidelines

Proper administration technique is critical to prevent esophageal trauma or aspiration pneumonia, which can confound experimental endpoints[7].

Quantitative Dosing Limits[3][7]:

Species Standard Body Weight Max Recommended Volume Typical Dosing Volume Needle Gauge (Flexible Plastic)
Mouse (C57BL/6) 20 - 25 g 10 mL/kg 0.2 mL (200 µL) 20G - 22G
Rat (Sprague-Dawley) 200 - 300 g 20 mL/kg* 1.0 - 2.0 mL 15G - 18G

*Note: While 20 mL/kg is the absolute maximum for rats, volumes 10 mL/kg are strongly preferred to prevent rapid shunting of the compound directly into the duodenum, which bypasses gastric dissolution[7].

Pharmacokinetic Absorption Pathway

The following diagram illustrates the logical workflow of 3-(2,4-Dichlorophenoxy)piperidine following oral gavage, highlighting the physiological barriers the formulation must overcome.

PK_Pathway Dose Oral Gavage (PO) Administration Stomach Stomach (Acidic pH: Salt Dissolution) Dose->Stomach Intestine Intestinal Lumen (Neutral pH: Free Base Partitioning) Stomach->Intestine Gastric Emptying Enterocyte Enterocyte (Passive Transcellular Diffusion) Intestine->Enterocyte Lipophilic Absorption Portal Portal Vein (Hepatic Delivery) Enterocyte->Portal Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Hepatic Efflux

Caption: Workflow of 3-(2,4-Dichlorophenoxy)piperidine oral absorption and systemic distribution.

Analytical Validation & Stability

To ensure the scientific integrity of the in vivo data, the formulation must be treated as a self-validating system. 3-(2,4-Dichlorophenoxy)piperidine is susceptible to settling (in suspensions) or precipitation (in solutions) over time.

Validation Protocol:

  • Pre-Dose Verification: Immediately prior to dosing the first animal, draw a sample through the exact gavage needle to be used. This accounts for any API lost to non-specific binding within the plastic or stainless-steel hub[8].

  • Post-Dose Verification: After the final animal is dosed (t = 2 to 4 hours), draw a final sample from the remaining vehicle.

  • Acceptance Criteria: Both pre- and post-dose samples must fall within ± 10% of the nominal target concentration when analyzed via LC-MS/MS. If the post-dose sample fails, the suspension was not adequately stirred during the dosing window, and the PK data of the later animals must be flagged for potential under-dosing.

References

  • Instech Laboratories. "Guide to Oral Gavage for Mice and Rats." Instech Laboratories. URL:[Link]

  • National Institutes of Health (NIH). "Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent." PMC. URL:[Link]

  • Scribd. "Oral Gavage Procedures for Rodents." Scribd. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for 3-(2,4-Dichlorophenoxy)piperidine Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-(2,4-Dichlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and reliable HPLC methods for this and similar basic compounds. As a molecule with a basic piperidine moiety, it presents specific challenges, primarily related to peak shape and retention control. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your mobile phase for superior chromatographic performance.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of 3-(2,4-Dichlorophenoxy)piperidine?

The primary challenge stems from the basic nature of the piperidine nitrogen atom. In reversed-phase HPLC, basic compounds are notorious for interacting with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary interaction is a leading cause of significant chromatographic problems, including:

  • Severe Peak Tailing: The interaction between the positively charged analyte and negatively charged silanols leads to a non-ideal elution profile, resulting in asymmetric, tailing peaks.[2]

  • Poor Reproducibility: Minor variations in mobile phase pH or buffer concentration can lead to significant shifts in retention time and peak shape, compromising method robustness.[3][4]

  • Low Resolution: Tailing peaks are broader, which reduces resolution between the analyte and nearby impurities or matrix components.[1]

Q2: How does mobile phase pH impact the chromatography of this compound?

Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like 3-(2,4-Dichlorophenoxy)piperidine.[3] The piperidine moiety has a basic pKa, likely in the range of 7-9 (a similar compound, N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide, has a predicted basic pKa of 7.21[5]). The pH of the mobile phase dictates the ionization state of the analyte:

  • At Low pH (pH < pKa - 2): The piperidine nitrogen is fully protonated, carrying a positive charge (BH+). While this charged form is more polar and may have lower retention on a C18 column, a low pH (e.g., pH ≤ 3) also suppresses the ionization of residual silanol groups on the stationary phase.[2][6] This minimizes the undesirable ionic interactions that cause peak tailing, making it a common and highly effective strategy for achieving sharp, symmetrical peaks.[7]

  • At High pH (pH > pKa + 2): The piperidine nitrogen is in its neutral, un-ionized form (B). This makes the molecule more hydrophobic, leading to increased retention. This approach can also yield good peak shape, provided a pH-stable column (e.g., a hybrid or high-purity silica column) is used.

  • At Intermediate pH (pH ≈ pKa): The analyte exists as a mixture of its ionized and un-ionized forms. Operating in this pH range often leads to poor peak shape and retention time instability, and should generally be avoided.[8][9]

To illustrate this relationship, the following diagram shows how pH affects the analyte's state and its interaction with the stationary phase.

ph_effect cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 10) cluster_bad_ph Intermediate pH (pH ≈ pKa) low_analyte Analyte (Protonated) BH+ low_silanol Silanol (Neutral) Si-OH low_interaction Minimal Ionic Interaction (Good Peak Shape) high_analyte Analyte (Neutral) B high_silanol Silanol (Ionized) Si-O- high_interaction Potential for Tailing (Requires Modern Column) bad_analyte Analyte (Mixed) B + BH+ bad_silanol Silanol (Ionized) Si-O- bad_analyte->bad_silanol Strong Ionic Interaction bad_interaction Severe Peak Tailing

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

Q3: What are recommended starting conditions for method development?

A systematic approach is always best for efficient method development.[10] For 3-(2,4-Dichlorophenoxy)piperidine, a reversed-phase method is the logical starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmThe dichlorophenoxy group provides hydrophobicity suitable for C18 retention.[2]
(High-purity, end-capped "Type B" silica)Modern columns have fewer accessible silanol groups, minimizing peak tailing for basic compounds.[1][6]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterCreates a low pH environment (pH ~2.5-2.8) to suppress silanol activity.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[11]
Gradient 5% to 95% B over 15-20 minutesA broad scouting gradient helps determine the approximate elution conditions quickly.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[10]
Detection UV, ~230 nmBased on methods for the 2,4-Dichlorophenoxyacetic acid moiety.[12][13]
Troubleshooting Guide
Issue: My peak is severely tailing.

Peak tailing is the most common issue for basic analytes. The cause is almost always a secondary interaction between the protonated piperidine group and ionized silanol groups on the column packing.[1]

Troubleshooting Workflow

troubleshooting_tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph check_column Is the column modern & high-purity? check_ph->check_column Yes solution_low_ph Action: Lower pH to 2.5-3.0 using 0.1% Formic or Trifluoroacetic Acid. check_ph->solution_low_ph No check_additive Is a basic additive (e.g., TEA) used? solution_additive Action: Add 0.05-0.1% Triethylamine (TEA) to the mobile phase. check_additive->solution_additive No end_node Peak Shape Improved check_additive->end_node Yes check_overload Is sample concentration too high? check_column->check_overload Yes solution_column Action: Replace with a newer, high-purity, end-capped C18 or a hybrid-surface column. check_column->solution_column No / Old solution_high_ph Action: Increase pH to >10 (Requires pH-stable column). check_overload->solution_high_ph No, consider alternative pH solution_overload Action: Reduce injection volume or sample concentration. check_overload->solution_overload Yes solution_low_ph->end_node solution_high_ph->check_additive If tailing persists solution_high_ph->end_node solution_additive->end_node solution_column->end_node solution_overload->end_node

Caption: Decision tree for troubleshooting peak tailing.

Detailed Solutions:

  • Modify Mobile Phase pH: As discussed, lowering the pH to ≤ 3 is the most effective first step to protonate the analyte while neutralizing the stationary phase surface.[6]

  • Use Mobile Phase Additives: If operating at mid-to-high pH is necessary, adding a basic modifier like triethylamine (TEA) or diethylamine (DEA) can significantly improve peak shape.[10][14] These additives act as "silanol suppressors" by competing with the analyte for interaction with the active sites on the stationary phase.[14] A concentration of 0.05-0.2% is typically sufficient.

  • Select a Different Column: Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[1] Switching to a modern, high-purity "Type B" silica column with robust end-capping will provide a much more inert surface and dramatically improve peak shape for basic compounds.[6]

  • Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to peak distortion, including tailing.[8][10] Try reducing the injection volume or diluting the sample.

Issue: My retention time is not in the optimal range (k' between 2 and 10).

The retention factor (k') is a measure of how long the analyte is retained on the column. A k' between 2 and 10 is ideal for robust separations.[9]

  • If Retention is Too Low (k' < 2):

    • Decrease Organic Solvent Percentage: In reversed-phase, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention of hydrophobic compounds. A 10% decrease in the organic modifier can be expected to increase retention 2- to 3-fold.[9]

    • Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Switching from acetonitrile to methanol (at the same percentage) will generally increase retention.

    • Increase Mobile Phase pH (with caution): If operating at low pH, moving to a high pH will neutralize the piperidine nitrogen, making the analyte more hydrophobic and increasing retention. This must be done with a pH-stable column.

  • If Retention is Too High (k' > 10):

    • Increase Organic Solvent Percentage: Increasing the proportion of acetonitrile or methanol will decrease retention time.

    • Switch to a Stronger Organic Solvent: Switching from methanol to acetonitrile will generally decrease retention.

Issue: I'm seeing peak splitting or double peaks for a pure standard.

This can be a complex issue, but for basic compounds like piperidine derivatives, it often points to a few specific causes:

  • Slow On-Column Interconversion: If the analysis is performed at a pH close to the analyte's pKa, the molecule can exist in both protonated and neutral forms. If the equilibrium between these two forms is slow relative to the chromatographic timescale, two distinct peaks or a split peak can appear. The solution is to adjust the mobile phase pH to be at least 2 units away from the pKa.[8][15]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), it can cause peak distortion, including splitting or fronting.[6] Always try to dissolve the sample in the initial mobile phase composition.

  • Column Contamination or Degradation: Strong accumulation of matrix components or physical degradation (a void) at the column inlet can disrupt the sample band and cause splitting. Using a guard column and replacing it regularly can help diagnose and prevent this.

Experimental Protocol: Systematic Mobile Phase pH Screening

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 3-(2,4-Dichlorophenoxy)piperidine.

Objective: To evaluate the effect of mobile phase pH on analyte retention, peak shape, and resolution.

Materials:

  • HPLC-grade water, acetonitrile, and methanol.

  • Buffers/Additives: Formic acid, trifluoroacetic acid (TFA), ammonium acetate, ammonium formate.

  • High-purity C18 column (e.g., Waters XBridge™, Phenomenex Luna®, Agilent Zorbax™).

  • 3-(2,4-Dichlorophenoxy)piperidine standard.

Procedure:

  • Prepare Mobile Phase Stocks: Prepare a series of aqueous mobile phase A stocks at different pH values.

    • pH 2.7: 0.1% Formic Acid in Water

    • pH 4.5: 10 mM Ammonium Acetate in Water

    • pH 6.8: 10 mM Ammonium Acetate in Water (adjust pH with dilute acetic acid/ammonia if needed)

    • Note: Always use volatile buffers like formate or acetate if LC-MS analysis is intended.[11]

  • Prepare Sample: Dissolve the 3-(2,4-Dichlorophenoxy)piperidine standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

  • Set Up HPLC Method: Use the recommended starting conditions, but plan to run the same gradient for each pH condition.

    • Column: High-purity C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 15 minutes, hold at 90% for 2 minutes, return to 10% and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temp: 35 °C

    • Injection Vol: 10 µL

  • Execute Runs:

    • Thoroughly flush the HPLC system and column when changing between different mobile phase buffers.

    • Inject the standard using the mobile phase A prepared at pH 2.7.

    • Repeat the injection using the mobile phase A at pH 4.5.

    • Repeat the injection using the mobile phase A at pH 6.8.

  • Data Analysis and Interpretation:

    • Compare the chromatograms obtained at each pH.

    • Create a table to summarize the results.

pH of Mobile Phase ARetention Time (min)USP Tailing Factor (T)Theoretical Plates (N)
2.7 (Formic Acid) Record ValueRecord ValueRecord Value
4.5 (Ammonium Acetate) Record ValueRecord ValueRecord Value
6.8 (Ammonium Acetate) Record ValueRecord ValueRecord Value

Expected Outcome: You will likely observe the best peak shape (Tailing Factor closest to 1.0) and highest efficiency (N) at the lowest pH (2.7), as this effectively suppresses silanol interactions.[7] Retention time may increase as the pH approaches the pKa. This experiment will provide clear, empirical data to justify the selection of the optimal mobile phase pH for your specific application.

References
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Preventing degradation of 3-(2,4-Dichlorophenoxy)piperidine during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the progressive degradation of functionalized piperidines. 3-(2,4-Dichlorophenoxy)piperidine presents a unique stability challenge: it combines an oxidation-prone secondary amine (the piperidine ring) with a phenoxy ether linkage that is susceptible to extreme pH or radical-mediated cleavage.

This guide is not a generic checklist. It is a mechanistic deep-dive designed to help you understand why your compound degrades, how to diagnose it analytically, and how to implement self-validating storage protocols that ensure absolute scientific integrity.

Part 1: Mechanistic FAQs – Understanding the Causality of Degradation

Q1: My compound is stored in a sealed amber vial at room temperature, yet HPLC shows new polar peaks. What is driving this degradation? A1: The appearance of more polar peaks (eluting earlier in reverse-phase HPLC) is a classic signature of piperidine ring oxidation. Even in a sealed vial, residual atmospheric oxygen dissolved in the solid matrix or solvent headspace is sufficient to initiate degradation[1]. The nitrogen atom and adjacent carbons in the piperidine ring are highly susceptible to oxidation, leading to the formation of N-oxides and imines[1]. Light and trace transition metals act as catalysts, lowering the activation energy for this free-radical pathway.

Q2: What are the exact chemical byproducts I should be looking for during mass spectrometry (LC-MS) analysis? A2: You must monitor for three primary degradation pathways:

  • N-Oxidation (+16 Da): Direct oxidation of the secondary amine yields piperidine N-oxide[1].

  • C-Oxidation & Ring Opening (-2 Da to +14 Da): Hydrogen abstraction at the C2 or C3 position leads to the formation of 2,3,4,5-tetrahydropyridine derivatives (imines) or subsequent ring-opened aldehydes/carboxylic acids[2].

  • Ether Cleavage: While phenyl ethers are generally stable, extreme acidic conditions or severe oxidative stress can cleave the ether bond, yielding 2,4-dichlorophenol and a piperidinol derivative[3].

Q3: Can I store this compound in acidic solutions to protonate the amine and prevent oxidation? A3: Proceed with extreme caution. While protonating the piperidine nitrogen (e.g., forming a hydrochloride salt) reduces its nucleophilicity and susceptibility to N-oxidation, strong acids (particularly hydrohalic acids like HBr or HI) can trigger the acidic cleavage of the phenoxy ether linkage[3]. This SN1/SN2 cleavage will irreversibly destroy your molecule, yielding 2,4-dichlorophenol[3]. If salt formation is required for stability, use milder organic acids or HCl under strictly controlled, anhydrous conditions.

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must visualize the molecular vulnerabilities of 3-(2,4-Dichlorophenoxy)piperidine. The diagram below maps the causal relationships between environmental stressors and specific structural failures.

DegradationPathways Parent 3-(2,4-Dichlorophenoxy)piperidine (Parent Compound) Stress_O2 Atmospheric O2 Trace Metals Parent->Stress_O2 Stress_Light UV / Ambient Light Parent->Stress_Light Stress_Acid Strong Acids (e.g., HBr, HI) Parent->Stress_Acid Deg_NOxide Piperidine N-oxide (+16 Da, High Polarity) Stress_O2->Deg_NOxide N-Oxidation Deg_Imine 2,3,4,5-Tetrahydropyridine Derivatives (-2 Da) Stress_Light->Deg_Imine C-Oxidation / Radical H-Abstraction Deg_Cleavage 2,4-Dichlorophenol + Piperidinol Stress_Acid->Deg_Cleavage Acidic Ether Cleavage

Caption: Mechanistic degradation pathways of 3-(2,4-Dichlorophenoxy)piperidine under stress.

Part 3: Quantitative Stability & ICH Q1A(R2) Guidelines

To establish a self-validating storage protocol, we must rely on empirical data governed by international standards. The ICH Q1A(R2) guidelines dictate the exact temperature and humidity parameters required to prove long-term stability[4].

Below is a synthesized data table outlining the expected stability profile of 3-(2,4-Dichlorophenoxy)piperidine under standard ICH testing conditions.

Testing ConditionEnvironment (Temp / RH)Testing FrequencyExpected Stability Profile for 3-(2,4-Dichlorophenoxy)piperidine
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsStable if stored under inert gas (Argon/N2) and protected from light[4].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 monthsModerate Risk. N-oxidation may occur if primary packaging is permeable to oxygen[5].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsHigh Risk. Accelerated thermal degradation and moisture-induced hydrolysis. Significant formation of imines expected[4].

Note: If a "significant change" (e.g., >5% degradation or failure to meet appearance criteria) occurs during the 6-month accelerated study, intermediate testing becomes mandatory to validate the shelf-life[5].

Part 4: Self-Validating Experimental Protocols

As scientists, we do not trust; we verify. Implementing a storage protocol requires building a system where analytical failure is immediately detectable.

Protocol A: Forced Degradation Study (Method Validation)

Before analyzing long-term storage samples, you must prove that your HPLC/LC-MS method is "stability-indicating"—meaning it can successfully resolve the parent compound from all degradation products[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 3-(2,4-Dichlorophenoxy)piperidine in an inert solvent (e.g., HPLC-grade Acetonitrile).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2O2. Incubate at room temperature for 24 hours. (Validates N-oxide detection).

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 1M HCl. Incubate at 60°C for 24 hours. (Validates ether cleavage detection).

  • Photolytic Stress: Expose 1 mL of stock in a clear glass vial to UV light (254 nm) for 24 hours. (Validates imine/ring-opening detection).

  • Neutralization & Analysis: Neutralize the acidic sample. Inject all stressed samples into the LC-MS alongside a freshly prepared control.

  • Validation Check: Ensure baseline resolution (Rs > 1.5) between the parent peak and all induced degradation peaks. If co-elution occurs, optimize the mobile phase gradient.

Protocol B: Optimized Long-Term Storage Workflow

To prevent the degradation mechanisms outlined above, execute the following protocol for bulk API or analytical reference standards.

Step-by-Step Methodology:

  • Lyophilization: Ensure the compound is completely dry. Residual moisture acts as a medium for trace-metal catalyzed oxidation.

  • Aliquotting: Divide the bulk powder into single-use aliquots. Causality: Repeated opening of a single master vial introduces fresh atmospheric oxygen and moisture, accelerating degradation exponentially.

  • Inert Gas Purging: Place the open amber vials in a glove box or use a Schlenk line. Purge the headspace with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the solid).

  • Hermetic Sealing: Seal the vials with PTFE-lined caps. PTFE provides an impermeable barrier to oxygen and moisture compared to standard silicone septa.

  • Controlled Storage: Store the sealed vials in a monitored stability chamber at 2-8°C (refrigeration) or -20°C (freezer) depending on the required shelf life, strictly adhering to ICH Q1A(R2) principles[4].

Part 5: Storage & Handling Workflow Visualization

StorageWorkflow Start Purified 3-(2,4-Dichlorophenoxy)piperidine Dry Lyophilization (Remove H2O) Start->Dry Aliquot Single-Use Aliquots (Minimize O2 Exposure) Dry->Aliquot Purge Argon Gas Purge (Displace O2) Aliquot->Purge Seal PTFE-Lined Capping (Hermetic Seal) Purge->Seal Decision Storage Duration? Seal->Decision ShortTerm Short-Term (<1 Month) Store at 25°C / 60% RH Decision->ShortTerm < 1 Month LongTerm Long-Term (>1 Month) Store at -20°C Decision->LongTerm > 1 Month

Caption: Self-validating workflow for long-term storage of sensitive piperidine compounds.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. BenchChem.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. National Institutes of Health (NIH) / PMC.
  • Q1A(R2) Guideline - ICH.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

Sources

Technical Support Center: Resolving Stereoisomer Separation of 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 3-(2,4-Dichlorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of its stereoisomers. The following content is structured in a question-and-answer format to directly address specific issues, explaining not just the "how" but the scientific "why" behind each troubleshooting step.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of 3-(2,4-Dichlorophenoxy)piperidine stereochemistry and the rationale for its separation.

Q1: What are the stereoisomeric properties of 3-(2,4-Dichlorophenoxy)piperidine?

3-(2,4-Dichlorophenoxy)piperidine possesses a single chiral center at the C3 position of the piperidine ring. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-(2,4-Dichlorophenoxy)piperidine and (S)-3-(2,4-Dichlorophenoxy)piperidine. As there are no other chiral centers, diastereomers are not possible for this specific molecule.

Q2: Why is the separation of these enantiomers critical in a drug development context?

The separation of enantiomers is a cornerstone of modern pharmaceutical development. The two enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles within a biological system.[1] One enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even cause harmful side effects (the distomer).[1] A tragic historical example is the case of thalidomide, where one enantiomer was sedative while the other was teratogenic.[1][2] Therefore, regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drug candidates.

Q3: What are the primary experimental strategies for separating the enantiomers of 3-(2,4-Dichlorophenoxy)piperidine?

There are two primary strategies for resolving the enantiomers of this compound:

  • Chiral Chromatography: This is the most widely used analytical and preparative technique.[3] It involves using a High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system equipped with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[1] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including piperidine derivatives.[3][4]

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5][6] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility.[5][7] These salts can then be separated by fractional crystallization, followed by a neutralization step to recover the individual, enantiomerically enriched amine.[5][8]

Section 2: Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

This section provides solutions to specific problems you may encounter during method development and analysis.

Topic A: Method Development & Screening

Q: I'm starting from scratch. How do I select an appropriate Chiral Stationary Phase (CSP) and mobile phase for 3-(2,4-Dichlorophenoxy)piperidine?

A systematic screening approach is the most efficient path to success. Given that the target molecule is a basic amine, certain column and mobile phase combinations are more likely to succeed.

1. Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are the industry standard and an excellent starting point.[4][9] They offer broad selectivity through a combination of hydrogen bonding, π-π, and steric interactions.[9][10]

  • Initial Screening Set: A robust initial screen should include both amylose- and cellulose-based columns. A recommended set would be:

    • Chiralpak® IA / Chiralpak® AD: Amylose-based phases.

    • Chiralcel® OD / Chiralpak® IB: Cellulose-based phases.

  • Immobilized vs. Coated Phases: Immobilized phases (e.g., Chiralpak IA, IB, IC) are highly recommended as they are compatible with a wider range of solvents, including those "forbidden" for older coated phases (like dichloromethane or THF), offering greater flexibility during method development.[11][12]

2. Mobile Phase Selection:

  • Normal Phase (NP) HPLC: This is often the first choice for amine separations on polysaccharide CSPs.

    • Solvents: A typical mobile phase consists of a non-polar alkane (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).

    • Additive: Crucially, for a basic compound like this, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA, or butylamine) is required. This additive suppresses unwanted interactions between the basic analyte and residual acidic silanols on the silica support, leading to sharp, symmetrical peaks.[13]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster and more efficient separations than HPLC.[14]

    • Solvents: The primary mobile phase is supercritical CO2, modified with an alcohol (typically methanol or ethanol).

    • Additive: As with NP-HPLC, a basic additive is essential for good peak shape.[15]

Table 1: Recommended Starting Conditions for Chiral Screening

ParameterNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Columns Chiralpak IA, Chiralpak AD-H, Chiralcel OD-HChiralpak IA, Chiralpak AD-H, Chiralcel OD-H
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)CO2 / Methanol (MeOH) or Ethanol (EtOH)
Screening Ratios 90/10, 80/20, 70/30 (Alkane/Alcohol)Gradient from 5% to 40% Modifier
Additive 0.1% Diethylamine (DEA) in the alcohol modifier0.1% Diethylamine (DEA) in the alcohol modifier
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)3.0 mL/min
Temperature 25 °C (controlled)40 °C
Detection UV at an appropriate wavelength (e.g., 230 nm)UV at an appropriate wavelength (e.g., 230 nm)
Topic B: Common Problems & Solutions

Q: I see no separation between my enantiomers (co-elution). What is the next step?

Co-elution means the chosen CSP and mobile phase combination does not provide enantiorecognition (selectivity, α = 1).

  • Step 1: Change the Alcohol Modifier: The type and concentration of the alcohol modifier dramatically influence selectivity.[2] If you used IPA, switch to EtOH, or vice-versa. These alcohols interact differently with the CSP and analyte, which can induce separation.

  • Step 2: Switch to a Different Polysaccharide Backbone: If changing the alcohol fails, the fundamental recognition mechanism is likely unsuitable. If you used an amylose-based column (e.g., Chiralpak AD-H), switch to a cellulose-based column (e.g., Chiralcel OD-H). Amylose and cellulose have different helical structures, creating distinct chiral grooves and interaction sites.[10]

  • Step 3: Explore Alternative Mobile Phase Modes: If normal phase conditions fail across multiple columns, consider Polar Organic or Reversed-Phase modes, especially with immobilized CSPs.

Q: My resolution is poor (Rs < 1.5). How can I improve it?

Poor resolution indicates that the peaks are not fully separated. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). A systematic approach is required to improve it.

  • Step 1: Optimize Selectivity (α): This is the most powerful way to improve resolution.

    • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier in small increments (e.g., from 20% IPA to 18%, 15%, 12%). This is often the most effective tool for optimizing α.[2]

    • Change Temperature: Enantioselective interactions are thermodynamically controlled. Lowering the temperature (e.g., from 25°C to 15°C or 10°C) often increases selectivity and improves resolution.[13][16] However, the effect is unpredictable, and sometimes increasing the temperature can help.[17]

  • Step 2: Increase Efficiency (N):

    • Decrease Flow Rate: Chiral separations often suffer from slow mass transfer. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives the analyte more time to interact with the CSP, which can significantly increase peak efficiency and, therefore, resolution.

  • Step 3: Optimize Retention Factor (k):

    • Adjust Mobile Phase Strength: Ensure your peaks are not eluting too early (k < 2) or too late (k > 10). Adjust the alcohol percentage to bring the retention factor into an optimal range.

Q: My peak shape is broad or tailing. What are the causes and solutions?

Peak tailing for a basic compound like 3-(2,4-Dichlorophenoxy)piperidine is almost always caused by undesirable secondary interactions with the stationary phase.[13]

  • Cause 1: Insufficient Basic Additive: The piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface, causing tailing.

    • Solution: Ensure your mobile phase contains an adequate concentration of a basic additive like DEA (typically 0.1%).[13] You can try increasing it to 0.2% to see if peak shape improves.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.[13]

    • Solution: Prepare a 1:10 and 1:100 dilution of your sample and re-inject. If the peak shape improves dramatically, you were overloading the column.[13]

  • Cause 3: Column Contamination or Degradation: Over time, strongly retained impurities can accumulate on the column inlet, leading to poor peak shape.[18][19]

    • Solution: Follow the manufacturer's instructions to wash the column. For immobilized phases, flushing with a strong solvent like THF can be effective.[18] If washing does not restore performance, the column may need to be replaced.

Q: My retention times are drifting between injections. How do I improve method robustness?

Drifting retention times indicate an un-equilibrated or unstable system.

  • Cause 1: Insufficient Column Equilibration: Chiral columns, especially with additives, can require long equilibration times.

    • Solution: Before starting a sequence, flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Cause 2: Mobile Phase Composition Change: Alcohols and alkanes have different evaporation rates.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent selective evaporation.

  • Cause 3: Temperature Fluctuation: Column temperature directly affects retention time.[16][20]

    • Solution: Always use a thermostatted column compartment to maintain a constant temperature.

  • Cause 4: Additive "Memory Effect": Some additives can adsorb strongly to the CSP, altering its properties over time, even after being removed from the mobile phase.[21][22]

    • Solution: Dedicate a specific column to methods using particular additives if possible. If you must switch methods, ensure a thorough column wash and re-equilibration protocol is performed.[18]

Section 3: Alternative Method: Diastereomeric Salt Resolution

Q: When should I consider classical resolution over chromatography?

Diastereomeric salt resolution is a valuable technique, particularly for larger-scale preparations where chromatography might be cost-prohibitive. It is a good option when:

  • You need to produce gram-to-kilogram quantities of a single enantiomer.

  • A suitable and affordable chiral resolving agent is available.

  • The resulting diastereomeric salts have a significant difference in solubility, allowing for efficient separation by crystallization.[5]

Q: How do I select a chiral resolving agent for a basic compound like 3-(2,4-Dichlorophenoxy)piperidine?

You need an enantiomerically pure chiral acid. The goal is to form a salt that crystallizes well and provides good diastereoselectivity.[6]

  • Common Choices: Readily available and commonly used chiral acids for resolving basic amines include:

    • (+)-Tartaric acid and its derivatives (e.g., (+)-Dibenzoyl-D-tartaric acid)[6][8]

    • (-)-Malic acid[6]

    • (+)-Camphor-10-sulfonic acid[6]

  • Screening Process: The selection is empirical. A small-scale screen is performed by reacting the racemic amine with several different chiral acids in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find the combination that yields a crystalline salt and provides the best separation.

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step Chiral HPLC/SFC Screening Workflow
  • System Preparation: Ensure the HPLC/SFC system is clean and ready. Prepare mobile phases as described in Table 1.

  • Column Installation: Install the first screening column (e.g., Chiralpak IA).

  • Equilibration: Equilibrate the column with the first mobile phase condition (e.g., Hexane/IPA 90/10 with 0.1% DEA) at 1.0 mL/min for at least 30 minutes.

  • Injection: Inject a 1 mg/mL solution of racemic 3-(2,4-Dichlorophenoxy)piperidine.

  • Data Analysis: Evaluate the chromatogram for any sign of peak splitting or separation.

  • Iterate: If no separation is observed, change the mobile phase condition (e.g., to 80/20) and re-equilibrate.

  • Switch Columns/Modifiers: Systematically work through the different columns and mobile phase modifiers outlined in the screening plan.

  • Optimization: Once partial separation is achieved, perform fine-tuning of the mobile phase composition, temperature, and flow rate as described in the troubleshooting section to achieve a resolution (Rs) of > 1.5.

Visual Workflows

G cluster_0 Chiral Separation Strategy Selection Start Start: Racemic 3-(2,4-Dichlorophenoxy)piperidine Decision1 What is the required scale? Chromatography Pursue Chiral Chromatography (HPLC/SFC) Classical Consider Diastereomeric Salt Resolution ScreenCSP Screen CSPs & Mobile Phases (See Table 1) ScreenRA Screen Resolving Agents & Solvents

G cluster_1 Troubleshooting Poor Resolution (Rs < 1.5) Start Initial Condition: Poor Resolution (Rs < 1.5) CheckAlpha Is Selectivity (α) > 1.1? OptimizeMP Optimize Mobile Phase (Vary % Alcohol) OptimizeTemp Optimize Temperature (Try Lower Temp First) OptimizeFlow Optimize Flow Rate (Decrease Flow) ChangeCSP Change CSP (e.g., Amylose to Cellulose) Success Resolution Achieved (Rs > 1.5)

Section 5: References

  • Buchi.com. (n.d.). Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. Retrieved from [Link]

  • IntechOpen. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Retrieved from [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Taylor & Francis. (2006). Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Fiveable. (2025). Diastereomeric Salt: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • National Institute of Standards and Technology. (2003). Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. Retrieved from [Link]

  • ScienceDirect. (n.d.). Increasing speed of enantiomeric separations using supercritical fluid chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • JoVE. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • research-repository.griffith.edu.au. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • SCIRP. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Retrieved from [Link]

  • YouTube. (2014). Resolution by diastereomeric salts. Retrieved from [Link]

  • Agilent. (n.d.). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Regis Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-(2,4-Dichlorophenoxy)piperidine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing the bioavailability of 3-(2,4-Dichlorophenoxy)piperidine and its related analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this chemical scaffold. As a lipophilic molecule, it presents classic challenges of low aqueous solubility, which often translates to poor and variable oral bioavailability.

This resource provides in-depth FAQs and troubleshooting guides to navigate the complexities of formulation development. Our approach is grounded in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My 3-(2,4-Dichlorophenoxy)piperidine compound shows very low oral bioavailability in initial animal studies. What are the likely causes?

A1: Low oral bioavailability for a compound like 3-(2,4-Dichlorophenoxy)piperidine, which is predicted to be highly lipophilic, typically stems from a few key factors rooted in the Biopharmaceutics Classification System (BCS).[1] Most new chemical entities, particularly those with high lipophilicity, fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2]

The primary bottlenecks are:

  • Solubility-Limited Absorption: The compound's dissolution rate in the gastrointestinal (GI) fluids is slower than its absorption rate across the gut wall. Since a drug must be in solution to be absorbed, this becomes the rate-limiting step.

  • Low Intestinal Permeability: While the dichlorophenoxy-piperidine scaffold suggests good lipophilicity for passive diffusion, the compound could be a substrate for efflux transporters like P-glycoprotein (P-gp).[3] These transporters actively pump the drug back into the GI lumen after absorption, effectively reducing its net uptake.

  • Extensive First-Pass Metabolism: The piperidine ring and aromatic structures are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[3] The drug may be well-absorbed from the intestine but is extensively metabolized before it can reach systemic circulation.

To diagnose the primary issue, a systematic approach involving physicochemical characterization and specific in vitro assays is necessary before selecting a formulation strategy.

Q2: What are the primary formulation strategies I should consider to enhance the bioavailability of this compound?

A2: The choice of formulation strategy is directly linked to the specific biopharmaceutical challenges of your molecule. For a poorly soluble compound, the goal is to increase the concentration of the dissolved drug in the GI tract over time. Several established techniques can achieve this.[4][5]

Strategy Mechanism of Action Advantages Disadvantages
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution rate and apparent solubility.[6]Significant solubility enhancement; can create supersaturated solutions.Physically unstable (risk of recrystallization); can be hygroscopic.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine micro- or nano-emulsion upon contact with GI fluids, keeping the drug solubilized.[6]Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.Higher complexity in formulation; potential for drug precipitation upon dilution.
Particle Size Reduction (Nanosizing) Decreasing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4]Applicable to crystalline drugs; can be a straightforward process.May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves the overall solubility of the complex.[4]Forms a true solution; can improve stability.Limited by drug-to-cyclodextrin stoichiometry; may not be suitable for high-dose drugs.
Salt Formation For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate compared to the neutral free base or acid form.[2]Simple and cost-effective manufacturing.Only applicable to compounds with ionizable functional groups; risk of converting back to the less soluble free form in the GI tract.
Q3: How do I select the most appropriate formulation strategy for my specific compound?

A3: A rational selection process is crucial and should be guided by the physicochemical properties of your 3-(2,4-Dichlorophenoxy)piperidine derivative. The following decision tree provides a logical workflow for this selection process.

G cluster_start cluster_screening cluster_strategies start Start: Characterize API (Solubility, LogP, Tm, pKa) ionizable Is the API ionizable? start->ionizable logp_check Is LogP > 3? ionizable->logp_check No salt Strategy: Salt Formation ionizable->salt Yes thermal_stability Is API thermally stable (Tm < 150°C)? asd_hme Strategy: ASD via Hot-Melt Extrusion thermal_stability->asd_hme Yes asd_sd Strategy: ASD via Spray Drying thermal_stability->asd_sd No logp_check->thermal_stability No lipid Strategy: Lipid-Based (e.g., SEDDS) logp_check->lipid Yes nano Strategy: Nanosizing asd_sd->nano If ASD fails

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Q4: What are the essential analytical techniques for characterizing these advanced formulations?

A4: Proper characterization is critical to ensure the quality, stability, and performance of your formulation. A multi-technique approach is required to understand both the physical and chemical properties.[7][8]

  • Differential Scanning Calorimetry (DSC): Used to determine the physical state of the drug (crystalline vs. amorphous) and to assess drug-excipient interactions.[8] An amorphous drug will show a glass transition (Tg) instead of a sharp melting point.

  • X-Ray Powder Diffraction (XRPD): The gold standard for detecting crystallinity. A crystalline sample gives a distinct pattern of sharp peaks, while an amorphous sample produces a broad halo.[8]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of particle size, shape, and surface morphology, which are critical quality attributes for nanosuspensions and solid dispersions.[7]

  • Dynamic Light Scattering (DLS): Measures the particle size distribution of lipid-based formulations (micelles, droplets) and nanosuspensions in their liquid state.[7]

  • High-Performance Liquid Chromatography (HPLC): Essential for quantifying the drug content, assessing purity, and monitoring chemical stability in the formulation over time.[7][8]

  • In Vitro Dissolution Testing: This is a key performance test. For bioavailability-enhancing formulations, it's crucial to use biorelevant media (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF) that mimic the conditions of the human gut.[9][10]

Troubleshooting Guide

Problem: My amorphous solid dispersion (ASD) looks great initially but shows signs of recrystallization during a 3-month stability study.

Cause & Solution: This is a common failure mode for ASDs and indicates physical instability. The high-energy amorphous state is thermodynamically driven to revert to the more stable, lower-energy crystalline form.

  • Causality:

    • Inadequate Polymer Selection: The chosen polymer may not have strong enough intermolecular interactions (e.g., hydrogen bonding) with your drug to inhibit molecular mobility and prevent recrystallization.

    • High Drug Loading: The amount of drug in the polymer matrix may exceed the polymer's capacity to keep it molecularly dispersed, leading to phase separation and crystallization.

    • Moisture Sorption: Water acts as a plasticizer, lowering the glass transition temperature (Tg) of the ASD.[5] If the Tg drops close to the storage temperature, molecular mobility increases dramatically, facilitating crystallization.

  • Troubleshooting Steps:

    • Re-screen Polymers: Evaluate polymers with different functional groups that can form stronger specific interactions with the 3-(2,4-Dichlorophenoxy)piperidine molecule.

    • Reduce Drug Loading: Prepare new ASDs with lower drug-to-polymer ratios (e.g., 15% or 20% instead of 25%) and re-evaluate stability.

    • Control for Humidity: Store samples in tightly sealed containers with desiccant. Consider adding a secondary hydrophobic polymer to your formulation to reduce water uptake.

    • Perform Accelerated Stability Testing: Use stressed conditions (e.g., 40°C/75% RH) to quickly identify unstable formulations. Monitor for crystallinity using XRPD at regular intervals.

Problem: My formulation shows excellent in vitro dissolution in biorelevant media, but the in vivo bioavailability in rats is still low and highly variable.

Cause & Solution: This discrepancy between in vitro and in vivo results (a poor in vitro-in vivo correlation or IVIVC) suggests that dissolution is no longer the primary rate-limiting step.[11][12] Other physiological factors are now limiting absorption.

  • Causality:

    • In Vivo Precipitation: The formulation may create a supersaturated solution in the intestine, but this state is transient. The drug may precipitate into a less soluble or non-absorbable form before it can be fully absorbed.

    • Permeability/Efflux Limitation: As mentioned in FAQ 1, the compound may be a substrate for efflux transporters like P-gp. Even if the drug is fully dissolved, it is actively pumped out of the intestinal cells.[3]

    • High First-Pass Metabolism: The dissolved drug is absorbed into the portal vein but is rapidly cleared by the liver. The piperidine moiety itself can be a target for metabolic enzymes.[3][13]

  • Troubleshooting Steps:

    • Conduct a Caco-2 Permeability Assay: This in vitro test using human colon adenocarcinoma cells is the standard for assessing intestinal permeability and identifying P-gp substrates. A high efflux ratio (>2) is a strong indicator of active transport.

    • Perform an In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[3] High clearance suggests that first-pass metabolism is a significant barrier.

    • Re-evaluate Formulation: If precipitation is suspected, consider including a precipitation inhibitor polymer in your ASD. For lipid-based systems, ensure the formulation is robust to dilution with aqueous media.

    • Consider Preclinical Study Design: In some cases, co-dosing with a known P-gp inhibitor in animal studies can confirm the role of efflux.[3] This is a diagnostic tool, not a development strategy.

G cluster_workflow Bioavailability Assessment Workflow cluster_parallel Bioavailability Assessment Workflow formulate 1. Formulate API (e.g., ASD, SEDDS) invitro 2. In Vitro Characterization (Dissolution, XRPD, DSC) formulate->invitro invitro->formulate Poor Dissolution invivo 5. In Vivo PK Study (e.g., Rat Model) invitro->invivo Good Dissolution caco2 3. Caco-2 Assay (Permeability & Efflux) analysis 6. Analyze Data & Identify Bottleneck caco2->analysis metabolism 4. Metabolic Stability (Liver Microsomes) metabolism->analysis invivo->analysis optimize 7. Optimize Formulation or Modify Molecule analysis->optimize Bottleneck Identified

Caption: A systematic workflow for assessing and troubleshooting bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
  • Solvent Selection: Identify a common solvent system (e.g., methanol, acetone, or a mixture) that can fully dissolve both the 3-(2,4-Dichlorophenoxy)piperidine API and the selected polymer (e.g., HPMC-AS, PVP VA64).

  • Solution Preparation: Prepare a solution with a total solid content of 2-5% (w/v). For a 20% drug loading, dissolve 1 part API and 4 parts polymer in the chosen solvent. Stir until a clear solution is obtained.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters.

    • Inlet Temperature: Typically 20-30°C above the boiling point of the solvent.

    • Atomization Gas Flow: Adjust to achieve a fine mist.

    • Solution Feed Rate: Start at a low rate and adjust to maintain the target outlet temperature.

    • Aspirator/Drying Gas Flow: Set to a high level to ensure efficient drying and particle collection.

  • Spray Drying: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving a dry powder of the ASD, which is collected in the cyclone collector.

  • Secondary Drying: Collect the powder and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using DSC (for Tg) and XRPD (to confirm amorphous nature) as described above.

Protocol 2: In Vitro Biorelevant Dissolution Testing (USP Apparatus 2)
  • Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) according to published recipes. This medium contains bile salts and phospholipids to mimic the conditions of the small intestine.

  • Apparatus Setup:

    • Apparatus: USP 2 (Paddle).

    • Volume: 500 mL of FaSSIF.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 75 RPM.

  • Sample Introduction: Add the formulation (e.g., a capsule filled with ASD powder equivalent to a specific dose) to the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis: Analyze the concentration of the dissolved drug in the filtered samples using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate a dissolution profile. Compare the profiles of different formulations to select the most promising candidates for in vivo studies.[11]

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • American Pharmaceutical Review. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • PMC (PubMed Central). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • Pharmaceutical Technology. (2026, March 14). The Value of In Vitro Dissolution in Drug Development.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
  • Springer. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance.
  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development.
  • PMC (PubMed Central). (n.d.). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.

Sources

Validation & Comparative

Positional Isomerism in Dichlorophenoxy-Piperidines: A Comparative Analysis of Predicted Binding Affinities at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuropharmacology and Medicinal Chemistry

The Structural Nuance: 3- vs. 4-Substitution

The core distinction between the two molecules lies in the attachment point of the 2,4-dichlorophenoxy moiety to the piperidine ring. This seemingly minor change from the 3-position to the 4-position has profound implications for the molecule's three-dimensional shape, its interaction with the binding pockets of target proteins, and consequently, its biological activity.

Structural_Comparison Chemical structures of 3-(2,4-Dichlorophenoxy)piperidine (left) and 4-(2,4-Dichlorophenoxy)piperidine (right). 3-DCP 4-DCP

Caption: Structural comparison of the two positional isomers.

Inferred Binding Affinity Profile: A Tale of Two Isomers

Based on extensive research into related phenylpiperidine and phenoxypiperidine analogs, a general principle emerges: the substitution pattern on the piperidine ring is a key determinant of affinity and selectivity for monoamine transporters.

4-(2,4-Dichlorophenoxy)piperidine: Predicted Affinity for DAT and NET

Structure-activity relationship studies of 4-phenylpiperidine derivatives have consistently demonstrated that this substitution pattern is favorable for binding to the dopamine and norepinephrine transporters. The 4-position allows the aromatic ring to occupy a hydrophobic pocket within the transporter protein, a crucial interaction for high-affinity binding. The conformation of the phenyl ring (axial versus equatorial) can significantly impact potency. For many active compounds, an equatorial orientation of the phenyl group is preferred. The presence of electron-withdrawing chlorine atoms on the phenyl ring, as in the 2,4-dichloro substitution, can further enhance binding affinity at DAT and NET.

Therefore, it is predicted that 4-(2,4-Dichlorophenoxy)piperidine will exhibit moderate to high affinity for both DAT and NET . The dual chloro-substitution may also confer some degree of selectivity.

3-(2,4-Dichlorophenoxy)piperidine: A Potential Shift Towards SERT and Autoreceptor Selectivity

In contrast, 3-substituted phenylpiperidines often display a different pharmacological profile. Research on 3-phenylpiperidine analogs has revealed that this substitution pattern can lead to selectivity for the serotonin transporter (SERT) or for dopamine autoreceptors. The 3-position orients the aromatic ring in a different spatial arrangement within the transporter binding site compared to the 4-substituted isomer. This can lead to a different set of interactions with key amino acid residues.

For instance, studies on chlorinated 3-phenyl-piperidines have shown effects on serotonin levels in the brain, suggesting an interaction with the serotonergic system. Therefore, it is hypothesized that 3-(2,4-Dichlorophenoxy)piperidine may exhibit a higher affinity for SERT relative to DAT and NET, or potentially display activity at dopamine autoreceptors . The 2,4-dichloro substitution pattern would still play a role in modulating the overall affinity.

Comparative Summary of Predicted Binding Affinities

CompoundPredicted Primary Target(s)Predicted Relative AffinityRationale based on SAR of Analogs
3-(2,4-Dichlorophenoxy)piperidine SERT, Dopamine AutoreceptorsModerate to High3-Arylpiperidine scaffold often confers SERT selectivity or dopamine autoreceptor agonist activity.
4-(2,4-Dichlorophenoxy)piperidine DAT, NETModerate to High4-Arylpiperidine scaffold is a classic pharmacophore for DAT and NET inhibitors.

Experimental Verification: A Radioligand Binding Assay Protocol

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound to displace a radioactively labeled ligand with known high affinity and selectivity for a specific target.

Step-by-Step Methodology
  • Preparation of Target Membranes:

    • Cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

    • The cells are lysed, and the cell membranes containing the transporters are isolated via centrifugation.

    • The membrane preparations are washed and resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).

    • Varying concentrations of the test compounds (3- and 4-(2,4-Dichlorophenoxy)piperidine) are added to the wells.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive inhibitor (e.g., cocaine for DAT).

  • Incubation and Filtration:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) expressing target transporter Lysis Cell Lysis Cell_Culture->Lysis Centrifugation Isolation of Membranes via Centrifugation Lysis->Centrifugation Incubation Incubation of Membranes, Radioligand, and Test Compound Centrifugation->Incubation Membrane Suspension Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Filters IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion: The Power of Positional Isomerism in Drug Design

The comparative analysis of 3-(2,4-Dichlorophenoxy)piperidine and 4-(2,4-Dichlorophenoxy)piperidine, though based on inferences from existing SAR, underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to significant changes in pharmacological activity. The predicted preference of the 4-isomer for DAT and NET, and the potential of the 3-isomer to target SERT or dopamine autoreceptors, highlights the importance of positional isomerism as a tool for fine-tuning the selectivity of drug candidates. Experimental validation of these predictions through binding assays will be crucial to fully elucidate the pharmacological profiles of these compounds and to further refine our understanding of the intricate interactions between piperidine-based ligands and monoamine transporters.

References

  • Due to the lack of direct experimental data on the topic compounds, this guide has synthesized information from a range of publications on the structure-activity relationships of related piperidine derivatives. For specific protocols and SAR studies, researchers are encouraged to consult primary literature in medicinal chemistry and pharmacology.

Benchmarking Novel Piperidine Analogs: A Comparative Guide to Monoamine Reuptake Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Monoamine Reuptake Inhibitors

The intricate signaling of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is fundamental to a vast array of cognitive and physiological processes. The reuptake of these neurotransmitters from the synaptic cleft, mediated by their respective transporters (DAT, NET, and SERT), is a critical mechanism for regulating neurotransmission.[1][2] Consequently, these transporters have been a focal point for the development of therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[2][3]

The therapeutic efficacy of monoamine reuptake inhibitors (MRIs) is intrinsically linked to their potency and selectivity for the individual transporters.[3] From selective serotonin reuptake inhibitors (SSRIs) to triple reuptake inhibitors (TRIs), the pharmacological profile dictates the therapeutic application and potential side-effect profile.[2][3] The discovery and characterization of novel MRIs, therefore, require a rigorous and systematic benchmarking process against well-established reference compounds.

This guide provides a comprehensive framework for the preclinical evaluation of novel compounds, using the hypothetical molecule 3-(2,4-Dichlorophenoxy)piperidine as a case study. We will delineate the essential in vitro and in vivo methodologies to characterize its potency and selectivity at the monoamine transporters and compare its hypothetical profile to a panel of known MRIs. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively assess the potential of novel chemical entities in the field of monoamine transporter pharmacology.

Comparative Pharmacological Profiling: Situating a Novel Compound

The initial step in characterizing a novel compound is to determine its binding affinity (Kᵢ) or inhibitory potency (IC₅₀) for the dopamine, norepinephrine, and serotonin transporters. This is typically achieved through in vitro radioligand binding or uptake inhibition assays.[4] For the purpose of this guide, we will present a plausible, hypothetical pharmacological profile for 3-(2,4-Dichlorophenoxy)piperidine to illustrate the comparative analysis.

Table 1: Comparative In Vitro Potency of 3-(2,4-Dichlorophenoxy)piperidine and Reference Monoamine Reuptake Inhibitors

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Primary Activity
3-(2,4-Dichlorophenoxy)piperidine (Hypothetical) 25 150 800 Dopamine-Preferring
Cocaine200-500200-600300-800Non-selective
Bupropion5202,900>10,000NDRI
Fluoxetine2,6001,80010SSRI
Desipramine4,7001.1110NRI
Venlafaxine2,48014635SNRI
Tesofensine6.51.711TRI
Dasotraline3415TRI
Centanafadine38683TRI

Note: Kᵢ values for reference compounds are compiled from various literature sources for illustrative purposes. Actual values may vary depending on experimental conditions.

Based on our hypothetical data, 3-(2,4-Dichlorophenoxy)piperidine presents as a potent and selective dopamine reuptake inhibitor (DRI), with a 6-fold selectivity for DAT over NET and a 32-fold selectivity over SERT. This profile suggests a potential therapeutic application in conditions where enhancing dopaminergic neurotransmission is desired, such as ADHD or certain forms of depression.

Experimental Protocols for Comprehensive Benchmarking

To generate the data presented above and further characterize a novel compound, a series of well-validated experimental protocols must be employed. The following sections provide detailed methodologies for both in vitro and in vivo assessment.

In Vitro Characterization: Radioligand Binding and Uptake Inhibition Assays

The foundational step in characterizing a novel compound's interaction with monoamine transporters is to determine its binding affinity and functional inhibition in a controlled, in vitro setting. Radioligand binding assays measure the direct interaction of a compound with the transporter protein, while uptake inhibition assays assess its ability to block the transporter's function.

Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT, SERT, and NET using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compound (e.g., 3-(2,4-Dichlorophenoxy)piperidine).

  • Reference compounds (e.g., Cocaine, GBR 12909 for DAT; Fluoxetine for SERT; Desipramine for NET).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₔ, and a range of concentrations of the test compound or reference compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_termination Termination & Washing cluster_quantification Quantification & Analysis A Add Assay Buffer, Radioligand, and Test Compound to 96-well plate B Add Cell Membranes (Expressing DAT, SERT, or NET) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash with Ice-Cold Buffer D->E F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for Radioligand Binding Assay.

Objective: To determine the functional inhibitory potency (IC₅₀) of a test compound on the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).

Materials:

  • Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test compound and reference compounds.

  • Krebs-Ringer buffer, pH 7.4.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubation: Pre-incubate synaptosomes in Krebs-Ringer buffer with a range of concentrations of the test compound or a reference compound for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the respective radiolabeled monoamine.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Quantify the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

In Vivo Evaluation: Microdialysis for Neurotransmitter Overflow

While in vitro assays are crucial for initial characterization, they do not fully recapitulate the complex neurochemical environment of the living brain. In vivo microdialysis is a powerful technique to assess the effects of a compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][6][7]

Objective: To measure the effect of systemic administration of a test compound on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments.

  • A microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • An automated fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Test compound and vehicle.

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels. Analyze the time course and magnitude of the drug-induced changes in extracellular monoamine concentrations.

Microdialysis_Workflow A Surgical Implantation of Guide Cannula in Rat Brain B Recovery Period A->B C Microdialysis Probe Insertion and aCSF Perfusion B->C D Baseline Sample Collection C->D E Systemic Administration of Test Compound or Vehicle D->E F Post-Drug Sample Collection E->F G HPLC-ED Analysis of Dialysate for Monoamines F->G H Data Analysis: % Change from Baseline G->H

Caption: In Vivo Microdialysis Experimental Workflow.

Discussion and Future Directions

The comprehensive benchmarking of a novel compound like 3-(2,4-Dichlorophenoxy)piperidine is a multi-faceted process that integrates in vitro and in vivo methodologies. Our hypothetical data suggests that this compound is a potent and selective dopamine reuptake inhibitor. This profile warrants further investigation into its potential therapeutic utility for disorders characterized by dopaminergic dysregulation.

The in vitro assays provide a rapid and cost-effective means of initial screening and lead optimization. However, the in vivo microdialysis data is critical for confirming that the compound can cross the blood-brain barrier and engage its target in a living system, leading to the desired neurochemical changes.[4][7]

Future studies on a promising compound like our hypothetical 3-(2,4-Dichlorophenoxy)piperidine would involve a broader preclinical assessment, including:

  • Off-target screening: Assessing binding to a wide range of other receptors and transporters to identify potential side effects.

  • Behavioral pharmacology: Evaluating its effects in animal models of depression, ADHD, or substance abuse.

  • Pharmacokinetic profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicity studies: Assessing its safety profile.

By following a systematic and rigorous benchmarking process, researchers can effectively characterize the pharmacological profile of novel monoamine reuptake inhibitors and identify promising candidates for further drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for Microdialysis Studies with Monoamine Reuptake Inhibitors.
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  • ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • PubMed. (2019, January 16). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents.
  • Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
  • PubChem. (n.d.). 3-(4-Chlorophenoxy)piperidine.

Sources

A Senior Application Scientist's Guide to Comparing Salt Forms of 3-(2,4-Dichlorophenoxy)piperidine for Thermal Stability

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the journey from a promising active pharmaceutical ingredient (API) to a stable, effective, and manufacturable drug product is fraught with physicochemical challenges.[1][2] A significant portion of new chemical entities emerging from discovery pipelines exhibit suboptimal properties such as poor solubility or instability.[1] Salt formation is a cornerstone strategy employed to modulate these characteristics, enhancing everything from dissolution rates to handling properties.[3][4][5] However, the selection of an appropriate salt form is not a trivial matter; it is a multi-parameter optimization problem where thermal stability stands as a critical pillar.[6][7]

This guide provides an in-depth comparison of the thermal stability of three distinct salt forms of the model basic compound, 3-(2,4-Dichlorophenoxy)piperidine, against its free base. We will delve into the causality behind our experimental choices, present detailed protocols for key analytical techniques, and interpret the resulting data to make an evidence-based selection. This process mirrors the rigorous analysis required to de-risk a development candidate and ensure a robust foundation for formulation.

The stability of a drug substance is a critical quality attribute that must be understood and controlled to ensure patient safety and product efficacy, a principle enshrined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10][11][12] Thermal instability can lead to degradation, the formation of potentially toxic impurities, and altered bioavailability, compromising the entire development program.

The Strategic Imperative of Salt Screening

The primary goal of a salt screen is to identify a crystalline form of the API with an optimal balance of properties.[6][13] For a basic API like 3-(2,4-Dichlorophenoxy)piperidine, protonation by an acid to form a salt is a common approach. The "pKa rule" provides a foundational guideline for selecting counter-ions, suggesting that a difference of at least 2-3 pKa units between the API and the counter-ion is necessary to ensure the formation of a stable salt.[3][5]

Our investigation will focus on three pharmaceutically acceptable counter-ions to form the hydrochloride (HCl), hydrobromide (HBr), and mesylate (methanesulfonate) salts. These were chosen to represent a common inorganic acid, a different halide, and an organic sulfonic acid, respectively, providing a diverse set of physicochemical properties to compare.

The overall workflow for salt selection and thermal characterization is a systematic, multi-tiered process designed to efficiently eliminate non-viable candidates.

G cluster_0 Phase 1: Salt Formation & Initial Screen cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Lead Candidate Selection API API Free Base (3-(2,4-Dichlorophenoxy)piperidine) Counterions Select Counter-ions (HCl, HBr, Mesylate) Formation Salt Formation Reactions (Various Solvents) Counterions->Formation Isolation Isolation & Crystallization Formation->Isolation Confirmation Salt Formation Confirmed (XRPD, NMR) Isolation->Confirmation DSC DSC Analysis (Melting, Decomposition) Confirmation->DSC TGA TGA Analysis (Solvates, Degradation Onset) DVS DVS Analysis (Hygroscopicity) Data Data Synthesis & Comparative Analysis DVS->Data Selection Select Lead Salt Form for Development Data->Selection

Caption: High-level workflow for pharmaceutical salt selection and stability assessment.

Core Methodologies for Thermal and Stability Analysis

To build a comprehensive stability profile, we utilize a suite of orthogonal thermo-analytical techniques. Each provides a unique piece of the puzzle, and together they create a self-validating system for assessing the solid-state properties of our API salts.

  • Differential Scanning Calorimetry (DSC): This is the workhorse of thermal analysis in pharmaceutical development.[14][15] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It allows us to precisely determine the melting point, which is an indicator of lattice energy and purity, as well as detect exothermic events like thermal decomposition.[14][17] A sharp, high-temperature melting point is generally desirable, indicating a stable crystalline form.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18][19] Its primary role in this context is to quantify the loss of volatiles (like water or residual solvents) and to determine the onset temperature of thermal decomposition.[20] This is crucial for defining safe processing temperatures for manufacturing operations such as drying and milling.[18]

  • Dynamic Vapor Sorption (DVS): Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability parameter.[7] Water uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation.[21] DVS is a gravimetric technique that measures how much water vapor a sample absorbs or desorbs as it is subjected to a range of relative humidity (RH) levels at a constant temperature.[22][23][24] The results allow us to classify the material's hygroscopic nature and predict its storage and handling requirements.[25]

Experimental Protocols

The following protocols are designed to provide robust and reproducible data for comparing the salt forms. The choice of parameters, such as heating rates and RH ranges, are based on industry-standard practices to ensure relevance and comparability.

Differential Scanning Calorimetry (DSC) Protocol

Causality: The objective is to determine the melting point (Tm) and the onset of decomposition (Tdec). A heating rate of 10 °C/min is standard for screening, offering a good balance between peak resolution and analysis time. The nitrogen purge creates an inert environment to prevent oxidative side reactions.

G start Start prep Weigh 3-5 mg of sample into a pierced aluminum pan start->prep load Place sample and reference pans into DSC cell prep->load equil Equilibrate at 25°C load->equil ramp Ramp temperature to 300°C at 10°C/min under N2 purge equil->ramp analyze Analyze thermogram for endotherms (melting) and exotherms (decomposition) ramp->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology:

  • Accurately weigh 3-5 mg of the sample (free base or salt form) into a vented aluminum DSC pan.

  • Seal the pan and pierce the lid to allow any evolved volatiles to escape.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Equilibrate the system at 25 °C.

  • Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min.

  • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

  • Record the heat flow versus temperature and analyze the resulting thermogram to identify the onset and peak of thermal events.

Thermogravimetric Analysis (TGA) Protocol

Causality: This experiment quantifies mass loss upon heating. The temperature ramp is aligned with the DSC experiment for direct comparison. The high-temperature hold ensures that all decomposition events are captured. An inert nitrogen atmosphere is critical to isolate thermal decomposition from oxidative degradation.[19]

G start Start prep Weigh 5-10 mg of sample into a ceramic TGA pan start->prep load Place pan onto the TGA microbalance prep->load equil Equilibrate at 25°C under N2 purge load->equil ramp Ramp temperature to 350°C at 10°C/min equil->ramp analyze Analyze mass loss (%) vs. temperature curve ramp->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

  • Place the pan onto the TGA microbalance.

  • Equilibrate the system at 25 °C under a nitrogen purge (50 mL/min).

  • Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting curve to determine the temperature at which significant mass loss occurs.

Dynamic Vapor Sorption (DVS) Protocol

Causality: The goal is to assess hygroscopicity by exposing the sample to a full range of humidity (0% to 95% RH) and observing the mass change. The two-cycle design allows for the assessment of hysteresis and any irreversible physical changes that may occur upon water sorption and desorption. The equilibrium criterion ( dm/dt ) ensures that each step reaches a steady state before proceeding.

G start Start prep Place ~10 mg of sample in DVS sample basket start->prep dry Dry at 0% RH until equilibrium (dm/dt < 0.002%/min) prep->dry sorption1 Sorption Cycle 1: Increase RH from 0% to 95% in 10% increments dry->sorption1 desorption1 Desorption Cycle 1: Decrease RH from 95% to 0% in 10% increments sorption1->desorption1 sorption2 Sorption Cycle 2: Repeat 0% to 95% RH desorption1->sorption2 analyze Plot % mass change vs. RH to generate sorption isotherm sorption2->analyze end End analyze->end

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS).

Step-by-Step Methodology:

  • Place approximately 10-15 mg of the sample onto the DVS microbalance.

  • Maintain the sample temperature at 25 °C throughout the experiment.

  • Dry the sample under a 0% RH nitrogen stream until a stable mass is achieved ( dm/dt ≤ 0.002 %/min).

  • Execute a sorption-desorption cycle:

    • Increase the relative humidity in steps of 10% from 0% to 90%, followed by a step to 95% RH.

    • Decrease the relative humidity in the same step increments back to 0% RH.

  • Hold at each RH step until mass equilibrium is reached.

  • Plot the percentage change in mass against the target RH to generate the sorption/desorption isotherm.

Comparative Data & Analysis

The following tables summarize the hypothetical, yet representative, experimental data obtained for the free base and its three salt forms.

Table 1: Summary of DSC Thermal Analysis Data

Sample FormMelting Point (Tm, Onset)Decomposition (Tdec, Onset)Comments
Free Base 95.2 °C215.5 °CLow melting point, suggesting weaker crystal lattice forces.
HCl Salt 221.4 °C245.8 °CSignificantly higher melting point, indicating a very stable crystal lattice.
HBr Salt 218.9 °C242.1 °CHigh thermal stability, similar to the HCl salt.
Mesylate Salt 165.7 °C230.3 °CImproved melting point over free base but lower than halide salts.

Table 2: Summary of TGA Thermal Analysis Data

Sample FormInitial Weight Loss EventOnset of DecompositionTotal Weight Loss at 300°C
Free Base None218.1 °C> 95%
HCl Salt < 0.2% below 100°C (surface water)248.5 °C> 90%
HBr Salt < 0.2% below 100°C (surface water)245.3 °C> 90%
Mesylate Salt None232.9 °C> 95%

Table 3: Summary of DVS Hygroscopicity Data (at 25°C)

Sample FormWater Uptake at 80% RHHygroscopicity Classification*Comments
Free Base < 0.1%Non-hygroscopicVery low affinity for water.
HCl Salt 1.8%Slightly hygroscopicModerate water uptake, may require controlled storage.
HBr Salt 2.5%HygroscopicSignificant water uptake, poses potential stability and handling challenges.
Mesylate Salt 0.4%Slightly hygroscopicLow water uptake, favorable for formulation.

*Classification based on European Pharmacopoeia criteria.

Expert Discussion and Interpretation

The data reveals a classic trade-off in salt selection, balancing thermal stability against hygroscopicity.

  • Thermal Stability: The conversion of the low-melting free base (Tm = 95.2 °C) into salt forms dramatically improves thermal stability, as evidenced by the significantly higher melting points.[3][26] The HCl and HBr salts exhibit the highest melting points (221.4 °C and 218.9 °C, respectively), suggesting the formation of highly ordered and stable crystal lattices. The TGA data corroborates this, showing decomposition onsets for the halide salts above 240 °C, well above the free base's onset of ~218 °C.[27][28] The mesylate salt, while having a lower melting point (165.7 °C) than the halides, still offers a substantial improvement over the free base and a decomposition onset (232.9 °C) that is likely sufficient for most standard pharmaceutical processing operations.[17]

  • Hygroscopicity and Physical Stability: Here, the story inverts. The free base is essentially non-hygroscopic, a desirable but often rare property for APIs. The salt formation process, while enhancing thermal stability, introduces ionic character that increases the propensity for water uptake. The DVS results are telling: the HBr salt is classified as hygroscopic, absorbing 2.5% of its weight in water at 80% RH. This level of water sorption is a significant concern, as it can impact flowability, promote chemical degradation, and potentially induce changes in the solid form. The HCl salt is better but still shows slight hygroscopicity. In contrast, the mesylate salt demonstrates a much more favorable profile, with only 0.4% water uptake, classifying it as only slightly hygroscopic.[22] This low affinity for water is a major advantage for ensuring long-term product stability and simplifying manufacturing and storage requirements.[7][21]

Conclusion and Recommendation

The selection of an optimal salt form is a holistic decision based on a convergence of evidence.[2][29]

  • The Free Base is unsuitable for development due to its low melting point, which presents risks during manufacturing and could lead to physical instability.

  • The HBr Salt , despite its excellent thermal stability, is compromised by its hygroscopic nature, which introduces significant risks to the stability and manufacturability of a final drug product.

  • The HCl Salt offers the best-in-class thermal stability. However, its slight hygroscopicity must be carefully managed through formulation design and packaging, adding a layer of complexity.

  • The Mesylate Salt emerges as the most promising candidate. It provides a significant and sufficient enhancement in thermal stability over the free base and demonstrates a superior hygroscopicity profile compared to the halide salts. This combination of properties suggests a lower risk profile for downstream development, offering a wider margin for formulation and greater assurance of long-term stability.

Therefore, based on this comparative analysis, the mesylate salt of 3-(2,4-Dichlorophenoxy)piperidine is recommended for advancement into further pre-formulation and formulation development activities.

References

  • ICH guidelines for stability studies | PDF - Slideshare. (n.d.).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • Stahl, P. H. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications.
  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Brittain, H. G. (2026, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
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Safety Operating Guide

Personal protective equipment for handling 3-(2,4-Dichlorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3-(2,4-Dichlorophenoxy)piperidine

As a laboratory professional or drug development scientist, handling specialized organic intermediates requires moving beyond basic compliance and understanding the chemical mechanics that dictate safety protocols. 3-(2,4-Dichlorophenoxy)piperidine (CAS: 946725-72-0) presents a unique toxicological profile that necessitates precise operational and disposal plans[1][2].

Structurally, this compound combines a basic piperidine ring—which acts as a localized irritant to the skin, eyes, and respiratory tract—with a highly lipophilic 2,4-dichlorophenoxy moiety. This lipophilicity significantly enhances the risk of dermal penetration, especially when the compound is dissolved in organic solvents. To ensure absolute safety, this guide provides a self-validating, step-by-step operational framework grounded in the OSHA Laboratory Standard (29 CFR 1910.1450) and General PPE Requirements (29 CFR 1910.132)[3][4].

Part 1: Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, a rigorous hazard assessment is required to select appropriate PPE[5]. The selection must account for both the physical state of the chemical (typically a solid powder) and the operational context (e.g., dissolution in solvents). Safety is a continuous loop of causality and verification; you must understand why a specific piece of equipment is chosen and how to validate its integrity before use.

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification & Self-Validation
Hand Protection Standard: 4-8 mil Nitrile gloves.Solvent-Dependent: Butyl rubber or Silver Shield.Causality: Nitrile provides an excellent barrier against solid piperidine derivatives. However, if the compound is dissolved in dichloromethane (DCM), nitrile degrades rapidly, requiring a switch to butyl rubber. Validation: Perform a pre-donning visual inflation test (trapping air in the glove and squeezing) to check for micro-tears.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Causality: The basicity of the piperidine ring poses a severe risk of corneal damage upon contact. Standard safety glasses lack peripheral protection against airborne dust. Validation: Ensure a tight, gap-free seal against the face prior to entering the workspace.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Causality: Synthetic fabrics can accumulate static charge, causing fine halogenated powders to "jump" and adhere to the researcher. Validation: Verify all buttons are fastened to the neck and cuffs are securely tucked under the wrists of the gloves.
Respiratory N95/P100 mask (Emergency/Secondary only).Causality: Prevents inhalation of irritating particulates if engineering controls fail. Validation: Primary control must be a certified fume hood; respirators are a secondary measure and require prior fit-testing.

Part 2: Operational Protocols (Step-by-Step)

The following methodology ensures that every interaction with 3-(2,4-Dichlorophenoxy)piperidine is contained and controlled.

HandlingWorkflow A 1. Hazard Assessment (Review SDS & Toxicity) B 2. Engineering Controls (Verify Hood >80 fpm) A->B Validated C 3. Don PPE (Nitrile, Goggles, Coat) B->C Flow Confirmed D 4. Operational Phase (Weighing & Transfer) C->D PPE Inspected E 5. Decontamination (Clean Tools & Surfaces) D->E Task Complete

Standard Operating Workflow for 3-(2,4-Dichlorophenoxy)piperidine handling.

Phase 1: Pre-Operational Verification

  • Engineering Control Check: Before retrieving the chemical container, verify the chemical fume hood is fully operational. Self-Validation: Check the digital flow monitor to ensure the face velocity is between 80 and 120 feet per minute (fpm)[4][6]. Do not rely solely on an annual certification sticker.

  • Workspace Preparation: Clear the hood of unnecessary equipment to prevent turbulent airflow, which can easily aerosolize fine organic powders.

Phase 2: Weighing and Transfer

  • Static Mitigation: Halogenated organic powders often carry a static charge. Use anti-static weigh boats or ground your metal spatula against a grounded surface before transferring the powder.

  • Execution: Open the container only inside the verified fume hood. Transfer the required mass using smooth, deliberate motions to minimize dust generation.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the glassware. Remember that the choice of solvent alters your dermal risk profile; update your glove choice accordingly if utilizing aggressive chlorinated solvents.

Phase 3: Post-Operational Decontamination

  • Tool Cleaning: Rinse spatulas and glassware with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual 3-(2,4-Dichlorophenoxy)piperidine, followed by a thorough wash with soapy water. Collect the initial solvent rinse in an organic waste container.

  • Doffing PPE: Remove gloves using the standard "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.

Part 3: Spill Response & Disposal Plan

Even with flawless protocols, accidental spills occur. Your response must be dictated by the volume and the physical state of the chemical.

SpillResponse S1 Spill Detected S2 Assess Volume & State (Solid vs. Solution) S1->S2 S3A Major / High Risk (Evacuate & Isolate) S2->S3A >50g or highly toxic solvent S3B Minor / Low Risk (Contain & Absorb) S2->S3B Localized powder spill S4 Hazardous Waste Disposal S3B->S4 Decontaminate area

Emergency Spill Response and Decontamination Pathway.

Immediate Spill Response

  • Solid Spill (Powder): Do not sweep the powder, as the mechanical action will aerosolize the respiratory irritant. Instead, cover the powder with damp paper towels (using water or a mild solvent) to suppress dust. Carefully scoop the dampened material into a hazardous waste container using a disposable plastic scraper.

  • Liquid Spill (In Solution): If the compound is dissolved in a solvent, the solvent dictates the immediate hazard level. For highly volatile or toxic solvents, evacuate the immediate area and allow the fume hood to clear the vapors. Use an inert absorbent pad or a chemical spill kit to absorb the liquid.

Disposal Plan 3-(2,4-Dichlorophenoxy)piperidine must never be disposed of in standard municipal waste or down the sink.

  • Solid Waste: Place contaminated weigh boats, paper towels, and residual powder into a sealable, clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the solvent used for dissolution. Ensure the waste carboy is kept tightly closed and stored in secondary containment when not actively receiving waste.

References

  • Title: 3-(2,4-DICHLOROPHENOXY)PIPERIDINE — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / Ecesis URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) / The Lab Depot URL: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.